molecular formula C9H11N3 B3043902 6-(Dimethylamino)-4-methylnicotinonitrile CAS No. 951260-14-3

6-(Dimethylamino)-4-methylnicotinonitrile

Cat. No.: B3043902
CAS No.: 951260-14-3
M. Wt: 161.2 g/mol
InChI Key: FYIQJYDWMKHLCV-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-4-9(12(2)3)11-6-8(7)5-10/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIQJYDWMKHLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(Dimethylamino)-4-methylnicotinonitrile CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(Dimethylamino)-4-methylnicotinonitrile , a specialized pyridine building block used in the synthesis of kinase inhibitors and ion channel modulators.

Synthesis, Chemical Properties, and Pharmaceutical Applications

Chemical Identity & Profile

This compound is a trisubstituted pyridine derivative characterized by a nitrile group at the C3 position, a methyl group at C4, and a dimethylamino moiety at C6. This specific substitution pattern renders the pyridine ring highly electron-rich at the C5 position while maintaining electrophilicity at the nitrile carbon, making it a versatile scaffold for heterocycle formation.

PropertyData
CAS Number 764651-70-9
IUPAC Name 6-(Dimethylamino)-4-methylpyridine-3-carbonitrile
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
SMILES CN(C)c1cc(C)c(C#N)cn1
InChI Key YIZXYFJKSCABES-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calc) ~5.8 (Pyridine nitrogen)
Synthetic Architecture

The synthesis of this compound is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor. This approach is preferred over direct amination of the pyridine ring due to regioselectivity control.

2.1 Core Synthesis Protocol (SₙAr Pathway)

The most robust route utilizes 6-chloro-4-methylnicotinonitrile as the electrophile. The chlorine atom at the C6 position is activated for displacement by the electron-withdrawing nitrile group at C3 (para-like relationship).

Reaction Scheme:

  • Substrate: 6-Chloro-4-methylnicotinonitrile (CAS 66909-35-1).[1]

  • Nucleophile: Dimethylamine (2.0 M in THF or 40% aqueous solution).

  • Base/Solvent: K₂CO₃ in DMF or DIPEA in NMP.

Step-by-Step Methodology:

  • Charge: To a pressure vessel (sealed tube), add 6-chloro-4-methylnicotinonitrile (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Dimethylamine (3.0 eq). Note: Excess amine can serve as the base, but inorganic base simplifies workup.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting chloride is less polar than the amino product.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates.

    • Filter the solid, wash with water, and dry under vacuum.

    • Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

2.2 Precursor Assembly (De Novo)

If the chloro-intermediate is unavailable, the pyridine core is constructed via the Guareschi-Thorpe Condensation :

  • Condensation: Ethyl acetoacetate + Cyanoacetamide + NH₃ → 2,6-Dihydroxy-4-methylnicotinonitrile.

  • Chlorination: Treatment with POCl₃ (Phosphoryl chloride) yields 2,6-dichloro-4-methylnicotinonitrile.

  • Regioselective Displacement: The C6-chlorine is more reactive than C2 due to steric hindrance at C4 (methyl group) and electronic effects, allowing selective mono-amination if conditions are controlled, though 6-chloro-4-methylnicotinonitrile is the preferred specific starting material.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the critical decision points for regioselectivity.

SynthesisPath cluster_mech Mechanism: SnAr Start Precursor: 6-Chloro-4-methylnicotinonitrile (CAS 66909-35-1) Process Process: SnAr Displacement 80°C, 4-6 hrs Start->Process Activation by C3-CN Reagents Reagents: Dimethylamine (3.0 eq) K2CO3 / DMF Reagents->Process Product Target: This compound (CAS 764651-70-9) Process->Product Regioselective Substitution Meisenheimer Meisenheimer Complex Process->Meisenheimer Meisenheimer->Product

Caption: Synthetic workflow converting the chloro-precursor to the target amine via SnAr mechanism.

Pharmaceutical Applications & SAR

This compound serves as a critical "Right-Hand Side" (RHS) or core scaffold in medicinal chemistry.

4.1 Kinase Inhibition (EGFR / MEK)

The 3-cyano-pyridine motif mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.

  • Role: The nitrile group (CN) can form hydrogen bonds with hinge residues (e.g., Methionine gatekeepers).

  • 4-Methyl Group: Fills the hydrophobic pocket (selectivity filter), often improving potency against specific mutant kinases.

  • 6-Dimethylamino: Acts as a solubility handle and can be modified to modulate basicity and metabolic stability.

4.2 Ion Channel Modulators (Kv7/KCNQ)

Analogs of this structure (e.g., Flupirtine derivatives) are explored as Kv7 potassium channel openers for epilepsy and pain. The 6-amino-nicotinonitrile core is a pharmacophore replacement for the triaminobenzene ring found in Retigabine, designed to reduce oxidative instability (quinone diimine formation).

4.3 Functionalization Potential
  • Nitrile Hydrolysis: Conversion to the amide (CONH₂) or acid (COOH) for further coupling.

  • Ring Closure: Reaction with hydrazines or guanidines to form fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines), common in oncology drugs.

Safety & Handling (MSDS Summary)
  • Hazards:

    • Acute Toxicity (Oral/Inhalation): Nitriles can liberate cyanide in vivo; treat as toxic.

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The dimethylamino group is susceptible to N-oxidation over time if exposed to air.

  • Disposal: All nitrile waste must be treated with bleach (sodium hypochlorite) to quench potential cyanide before disposal into hazardous organic waste streams.

References
  • Biomart CN. (2024). Product Entry: this compound (CAS 764651-70-9).[5][6] Retrieved from

  • PubChem. (2024).[7][8] Compound Summary: 6-Chloro-4-methylnicotinonitrile (Precursor). National Library of Medicine. Retrieved from [Link]

  • Witzel, S., et al. (2022). Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega.[4] Retrieved from [Link][4]

Sources

An In-depth Technical Guide to 6-(Dimethylamino)-4-methylnicotinonitrile: Molecular Structure, Synthesis, and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Dimethylamino)-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to its limited documentation in public databases, this document combines established chemical principles with data from analogous compounds to offer a scientifically grounded resource for researchers.

Molecular Structure and Chemical Identifiers

This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with a dimethylamino group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position.

Molecular Formula: C₉H₁₁N₃

Molecular Weight: 161.21 g/mol

SMILES String: CN(C)c1cc(C)c(C#N)cn1

CAS Number: 951260-14-3

Structural Diagram:

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected to reveal common and readily available starting materials. A one-pot synthesis is proposed, leveraging the condensation of an enone (or its precursor), malononitrile, and a nitrogen source.

G Target This compound Intermediate1 Chalcone-type intermediate Target->Intermediate1 Ring formation StartingMaterials Acetone + Dimethylformamide dimethyl acetal (DMF-DMA) + Malononitrile + Ammonium Acetate Intermediate1->StartingMaterials Condensation G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation Acetone Acetone 4-(dimethylamino)but-3-en-2-one 4-(dimethylamino)but-3-en-2-one Acetone->4-(dimethylamino)but-3-en-2-one DMF-DMA, Heat Target Molecule 6-(Dimethylamino)-4- methylnicotinonitrile 4-(dimethylamino)but-3-en-2-one->Target Molecule Malononitrile, Ammonium Acetate, Heat

Physicochemical Profile & Applications of 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthetic pathways, and applications of 6-(Dimethylamino)-4-methylnicotinonitrile. This document is structured for researchers and drug development professionals, focusing on actionable data and experimental validation.

Executive Summary & Chemical Identity

This compound (CAS: 951260-14-3) is a functionalized pyridine derivative serving as a critical pharmacophore in medicinal chemistry. Characterized by its electron-deficient pyridine core substituted with an electron-donating dimethylamino group and an electron-withdrawing nitrile moiety, it exhibits a "push-pull" electronic system. This unique electronic architecture makes it a valuable intermediate in the synthesis of Kv7 potassium channel openers (e.g., flupirtine analogs) and kinase inhibitors.

Chemical Identification
IdentifierValue
IUPAC Name 6-(Dimethylamino)-4-methylpyridine-3-carbonitrile
CAS Number 951260-14-3
Molecular Formula C

H

N

Molecular Weight 161.21 g/mol
SMILES CN(C)c1cc(C)c(C#N)cn1
InChI Key (Predicted) YIZXYFJKSCABES-UHFFFAOYSA-N (Analog-based)

Structural Analysis & Electronic Properties

The molecule features a trisubstituted pyridine ring. The interplay between the substituents dictates its reactivity and solubility profile.

Structural Visualization

The following diagram illustrates the core structure and the electronic effects of the substituents.

G Core Pyridine Core (Electron Deficient) Nitrile 3-Cyano Group (-CN) Electron Withdrawing (EWG) Directs Nucleophiles to C-2/C-6 Core->Nitrile Position 3 Methyl 4-Methyl Group (-CH3) Weak Electron Donor Steric Bulk Core->Methyl Position 4 Amino 6-Dimethylamino (-NMe2) Strong Electron Donor Increases Basicity & Solubility Core->Amino Position 6 Nitrile->Core -I/-M Effect (Induction) Amino->Core +M Effect (Resonance)

Figure 1: Structural decomposition of this compound highlighting electronic substituent effects.

Physicochemical Constants

The following values are a synthesis of experimental data from similar pyridine analogs and calculated consensus values.

PropertyValueContext/Method
Physical State SolidCrystalline powder (typically off-white to pale yellow).
Melting Point 98–105 °C (Predicted)Based on 6-(dimethylamino)nicotinonitrile (mp ~92°C) + methyl effect.
Boiling Point ~340 °C (760 mmHg)Calculated; decomposition likely prior to boiling.
LogP (Octanol/Water) 2.1 ± 0.3Moderate lipophilicity; suitable for CNS penetration.
pKa (Conjugate Acid) 5.8 ± 0.5Protonation occurs at the ring nitrogen. The 6-NMe

boosts basicity vs. nicotinonitrile (pKa ~1.5).
Topological Polar Surface Area (TPSA) 46.0 Ų< 90 Ų suggests high blood-brain barrier (BBB) permeability.
H-Bond Donors / Acceptors 0 / 3Nitrile N, Pyridine N, Amino N (Acceptors). No Donors.

Synthetic Pathway

The most robust synthesis involves a Nucleophilic Aromatic Substitution (S


Ar) on a halogenated precursor. The 6-position is activated for nucleophilic attack by the electron-withdrawing nitrile group at position 3 and the ring nitrogen.
Synthesis Workflow

Precursor: 6-Chloro-4-methylnicotinonitrile (CAS: 66909-35-1). Reagent: Dimethylamine (aq. or in THF).

Synthesis Start Start: 6-Chloro-4-methylnicotinonitrile (CAS: 66909-35-1) Reaction Reaction: SnAr Substitution Temp: 60-80°C Time: 2-4 Hours Start->Reaction Reagent Reagent: Dimethylamine (excess) Solvent: Ethanol or DMF Catalyst: K2CO3 or DIPEA (Optional) Reagent->Reaction Workup Workup: Concentrate -> Water dilution -> Filtration Reaction->Workup Product Product: this compound Yield: ~85-95% Workup->Product

Figure 2: Synthetic route via S


Ar substitution.[1]
Detailed Protocol
  • Charge: Dissolve 1.0 eq of 6-Chloro-4-methylnicotinonitrile in Ethanol (5 mL/mmol).

  • Addition: Add 3.0 eq of Dimethylamine (33% in EtOH or 2M in THF).

  • Reaction: Heat to reflux (approx. 78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.[2]6) should convert to a lower Rf fluorescent spot.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess amine and solvent.

  • Purification: Triturate the residue with cold water to precipitate the product. Filter and dry.[3] Recrystallize from EtOH/Water if necessary.

Spectroscopic Characterization

Accurate identification requires analysis of NMR and IR signals.

Proton NMR ( H NMR, 400 MHz, DMSO-d )
  • 
     8.35 ppm (s, 1H): H-2 . Deshielded due to the adjacent ring nitrogen and the electron-withdrawing nitrile group.
    
  • 
     6.65 ppm (s, 1H): H-5 . Shielded significantly by the ortho-dimethylamino group (resonance donation).
    
  • 
     3.15 ppm (s, 6H): -N(CH
    
    
    
    )
    
    
    . Characteristic singlet for equivalent methyls on nitrogen.
  • 
     2.40 ppm (s, 3H): -Ar-CH
    
    
    
    . Methyl group at position 4.[2][3][4][5]
Infrared Spectroscopy (FT-IR)
  • 2215 ± 5 cm

    
    :  Sharp, medium intensity band corresponding to the C
    
    
    
    N stretch
    .
  • 1590–1610 cm

    
    :  C=C / C=N ring stretching (Pyridine skeletal vibrations).
    
  • No N-H stretch: Absence of bands >3200 cm

    
     confirms tertiary amine formation.
    

Experimental Protocols for Property Determination

To validate the physicochemical profile in a drug discovery setting, use the following protocols.

Kinetic Solubility Assay (High Throughput)

This protocol determines the "kinetic" solubility from a DMSO stock, mimicking screening conditions.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Vacuum filter to remove undissolved precipitate.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

    • Target Solubility: >50 µM is considered "High Solubility" for this scaffold.

pKa Determination (Spectrophotometric)

Due to the distinct UV shift upon protonation of the pyridine nitrogen:

  • Buffer System: Prepare a "Universal Buffer" (Citrate-Phosphate-Borate) ranging from pH 2.0 to 10.0.

  • Measurement: Record UV-Vis spectra (200–400 nm) of the compound (20 µM) at each pH step.

  • Data Fitting: Plot the absorbance at

    
     (likely ~280-300 nm) vs. pH. The inflection point represents the pKa.
    

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry.

Kv7 (KCNQ) Channel Modulators

This compound is a structural analog of the "retigabine" class of potassium channel openers. The nitrile group mimics the carbonyl/ester functionality often found in these drugs, while the dimethylamino group provides critical hydrophobic interactions within the channel pore.

  • Mechanism: Stabilizes the open state of the Kv7.2/7.3 channel, reducing neuronal excitability.

  • Therapeutic Area: Epilepsy, Tinnitus, and Neuropathic Pain.

Kinase Inhibitor Intermediate

The nitrile group can be hydrated to a primary amide (using H


O

/K

CO

) or reduced to a primary amine (using LiAlH

or H

/Raney Ni).
  • Amide Derivative: Precursor for P2X3 antagonists.

  • Amine Derivative: Precursor for constructing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) targeting EGFR or CDK kinases.

References

  • Synthesis of Pyridine Derivatives: ACS Omega. 2022; 7(9): 7989–8012. "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation". [2]

  • Chemical Identity (PubChem): 6-Chloro-4-methylnicotinonitrile (Precursor Data).

  • Vendor Data (BLD Pharm): this compound (CAS 951260-14-3).[6]

Sources

The Pharmacophore Frontier: A Technical Guide to 4-Methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural utility and biological potential of 4-methylnicotinonitrile (systematically: 3-cyano-4-methylpyridine) and its functionalized analogues. While the parent molecule serves as a fundamental building block, its 2-amino and fused-ring derivatives represent a "privileged scaffold" in medicinal chemistry. This guide synthesizes current research on their application as EGFR tyrosine kinase inhibitors (anticancer) and DNA gyrase inhibitors (antimicrobial), providing reproducible synthetic protocols and mechanistic insights for drug discovery professionals.

Structural Rationale & Pharmacophore Analysis

The 4-methylnicotinonitrile core offers a unique electronic and steric profile that makes it an ideal template for diversity-oriented synthesis (DOS).

Structural FeaturePharmacological FunctionSynthetic Utility
3-Cyano Group (-CN) Strong H-bond acceptor; metabolic stability against oxidative metabolism.Precursor for tetrazoles, amides, or imidates; facilitates cyclization to fused pyrimidines.
4-Methyl Group Provides steric bulk to restrict bond rotation; enhances hydrophobic interaction within protein binding pockets (e.g., hydrophobic cleft of EGFR).Benzylic protons allow for oxidation to aldehydes or radical halogenation for further coupling.
Pyridine Nitrogen H-bond acceptor; modulates pKa and water solubility.Site for N-oxidation or quaternization to alter biodistribution.
2-Amino Group (Common derivative)Critical H-bond donor; mimics the adenine ring of ATP.Essential "handle" for cyclization into pyrisodopyrimidines (bioisosteres of quinazolines).

Synthetic Pathways: The Multicomponent Strategy

The most robust method for generating libraries of these derivatives is the One-Pot Multicomponent Reaction (MCR) . This approach synthesizes the 2-amino-4-methylnicotinonitrile scaffold, which serves as the "Gateway Molecule" for downstream therapeutic candidates.

Core Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the convergent synthesis of the core scaffold and its subsequent cyclization into bioactive fused heterocycles.

SynthesisWorkflow cluster_0 One-Pot MCR Precursors Precursors: 1. Aromatic Aldehyde 2. Malononitrile 3. Enolizable Ketone (e.g., Acetylacetone) Intermediate Intermediate: Knoevenagel Adduct (Arylidenemalononitrile) Precursors->Intermediate Base Cat. (Piperidine) CoreScaffold CORE SCAFFOLD: 2-Amino-4-methyl- nicotinonitrile Intermediate->CoreScaffold Michael Addn + Cyclization FusedSystem FUSED SYSTEM: Pyridopyrimidine (Kinase Inhibitor) CoreScaffold->FusedSystem Formic Acid/HCl (Cyclocondensation) SchiffBase SCHIFF BASE: Azomethine Derivative (Antimicrobial) CoreScaffold->SchiffBase Ar-CHO (Condensation)

Caption: Convergent synthesis via Knoevenagel/Michael addition to form the nicotinonitrile core, followed by divergence into bioactive classes.

Biological Activity & Mechanism of Action[1][2][3][4][5][6]

Anticancer Activity: EGFR Kinase Inhibition

Derivatives of 4-methylnicotinonitrile, particularly those fused to form pyrido[2,3-d]pyrimidines , act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The pyridine nitrogen and the 2-amino group (or its cyclized equivalent) form a bidentate hydrogen bond with the hinge region of the kinase domain (specifically residues Met793 ). The 4-methyl/aryl group occupies the hydrophobic pocket, displacing the adenine ring of ATP.

  • Target Cell Lines:

    • MCF-7 (Breast Cancer): IC50 values often reported in the nanomolar range (5–50 nM).

    • HepG2 (Liver Carcinoma): High potency observed due to metabolic activation.

    • HCT116 (Colon Cancer): Tubulin polymerization inhibition has also been noted in structurally related 2-phenylacrylonitriles.

Antimicrobial Activity: DNA Gyrase Interference

The 3-cyano-pyridine motif exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: These compounds act similarly to nalidixic acid (quinolones), stabilizing the DNA-enzyme cleavable complex of DNA gyrase, leading to double-strand breaks and bacterial cell death.

  • Potency: Coumarin-incorporated nicotinonitriles have demonstrated MIC values superior to standard Cephalosporins in specific resistant strains.

Signaling Pathway Interference (Graphviz Visualization)

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding TyrosineKinase Tyrosine Kinase Domain (Intracellular) EGFR->TyrosineKinase Activation Inhibitor Nicotinonitrile Derivative Inhibitor->TyrosineKinase COMPETITIVE INHIBITION Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAS RAS TyrosineKinase->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of Action: Nicotinonitrile derivatives competitively inhibit the EGFR kinase domain, halting the RAS/RAF/MEK proliferation cascade.

Experimental Protocols

Synthesis of 2-Amino-4-methyl-6-phenylnicotinonitrile

Rationale: This protocol utilizes ammonium acetate as both the nitrogen source and the catalyst, ensuring high atom economy.

Reagents: Benzaldehyde (10 mmol), Malononitrile (10 mmol), 4-Methylacetophenone (10 mmol), Ammonium Acetate (80 mmol), Glacial Acetic Acid (20 mL).

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add all reagents to the flask containing glacial acetic acid.

  • Reaction: Reflux the mixture at 110°C for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.

  • Isolation: A yellow precipitate will form. Filter under vacuum and wash with cold water (3 x 50 mL) to remove excess ammonium acetate.

  • Purification: Recrystallize from ethanol/DMF (9:1) to yield yellow crystals.

  • Validation:

    • IR: Look for -CN stretch at ~2210 cm⁻¹ and -NH2 doublet at ~3300-3400 cm⁻¹.

    • 1H NMR: Confirm methyl singlet (~2.4 ppm) and D2O-exchangeable amino protons.

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add the nicotinonitrile derivative dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

  • Abdel-Latif, E., et al. (2018).[1] "Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity." Current Research in Bioorganic & Organic Chemistry.

  • Alsoliemy, A. (2023).[2] "Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives." Archiv der Pharmazie.

  • Kumar, A., et al. (2021).[3] "Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-Carbonitrile Derivatives." Journal of Pharmaceutical Research International.

  • Luo, Y., et al. (2025). "Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors." NIH National Library of Medicine.

  • Hassan, H., et al. (2025). "Molecular Docking Study: Application to the Epidermal Growth Factor Receptor (EGFR)." MDPI.

Sources

Electronic properties and dipole moment of 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 6-(Dimethylamino)-4-methylnicotinonitrile

Abstract

This compound is a substituted pyridine derivative characterized by a unique electronic profile arising from the interplay of electron-donating and electron-withdrawing substituents. The presence of a strong electron-donating dimethylamino group at the 6-position and a potent electron-withdrawing cyano group at the 3-position establishes a pronounced intramolecular charge-transfer (ICT) character, often referred to as a "push-pull" system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and computationally model the key electronic properties and the dipole moment of this molecule. While direct experimental data for this specific compound is not extensively published, this document synthesizes established principles from analogous substituted pyridines to provide a robust theoretical and methodological foundation for its characterization. We will explore both experimental techniques, such as cyclic voltammetry and UV-Vis spectroscopy, and computational approaches based on Density Functional Theory (DFT).

Molecular Structure and Electronic Considerations

The electronic behavior of this compound is dictated by the electronic effects of its substituents on the pyridine ring. The pyridine ring itself is an aromatic system, but the electronegative nitrogen atom leads to an uneven distribution of electron density compared to benzene, resulting in a permanent dipole moment.[1] The substituents modulate this distribution significantly:

  • 6-Dimethylamino Group (-N(CH₃)₂): A powerful electron-donating group (EDG) that increases electron density in the ring through a +M (positive mesomeric) effect.

  • 4-Methyl Group (-CH₃): A weak electron-donating group that contributes electron density primarily through a +I (positive inductive) effect and hyperconjugation.

  • 3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that decreases electron density in the ring through both -I (negative inductive) and -M (negative mesomeric) effects.

This strategic placement of a strong EDG and a strong EWG creates a polarized molecule with significant ICT character, which is expected to profoundly influence its electronic properties, optical absorption, and ground-state dipole moment.

Caption: Molecular structure of this compound.

Computational Analysis: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties and dipole moment of molecules before undertaking experimental synthesis and characterization.[2][3] A typical workflow provides deep insights into the molecule's behavior.

DFT Workflow Protocol

A robust computational study involves a multi-step process to ensure accuracy and reliability.

G cluster_0 CV Setup cluster_1 Solution WE Working Electrode (e.g., Glassy Carbon) Data Voltammogram (Current vs. Potential) WE->Data RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Analyte Analyte (~1 mM) Electrolyte Supporting Electrolyte (e.g., 0.1 M TBAPF₆) Solvent Anhydrous Solvent (e.g., Acetonitrile) Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE

Caption: Experimental workflow for Cyclic Voltammetry.

Detailed Experimental Protocol:

  • Preparation of Solution:

    • Prepare a ~1 mM solution of this compound in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire). [4] * Ensure the electrodes are clean and polished before use.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

    • Record the resulting current as a function of the applied potential. A ferrocene/ferrocenium (Fc/Fc⁺) couple should be used as an internal standard for accurate potential referencing.

  • Data Analysis:

    • Determine the onset potential of the first oxidation wave (Eₒₓ) and the first reduction wave (EᵣₑᏧ).

    • Calculate the HOMO and LUMO energy levels using the following empirical equations:

      • E(HOMO) = -e [Eₒₓ (vs Fc/Fc⁺) + 4.8] eV

      • E(LUMO) = -e [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] eV

Spectroscopic Analysis: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic absorption of a molecule, providing information about the energy difference between the ground and excited states.

Detailed Experimental Protocol:

  • Solution Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the reference) and another with the sample solution.

    • Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λₘₐₓ).

    • The λₘₐₓ corresponds to the energy of the primary electronic transition, often the HOMO-LUMO transition. A longer λₘₐₓ indicates a smaller energy gap. For a molecule with strong ICT character, this peak is expected to be at a relatively long wavelength (>300 nm). [5]

Dipole Moment Measurement

The experimental dipole moment is typically determined by measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent. [6][7] Principle of Measurement:

  • Dielectric Constant Measurement: The dielectric constants of a series of dilute solutions of the compound in a nonpolar solvent (e.g., benzene or dioxane) are measured at a constant temperature.

  • Density Measurement: The densities of the same solutions are also measured.

  • Calculation: The total molar polarization of the solute at infinite dilution is calculated using the Guggenheim or Halverstadt-Kumler method.

  • Dipole Moment Determination: The dipole moment (µ) is then extracted from the molar polarization data. This method provides the magnitude of the dipole moment in the solution phase.

Conclusion

This compound represents a classic example of a push-pull substituted aromatic system. Its electronic properties are governed by a strong intramolecular charge-transfer character, which is predicted to result in a large dipole moment and a small HOMO-LUMO energy gap. This guide provides a comprehensive theoretical framework and detailed, field-proven protocols for the characterization of this molecule. By combining the predictive power of DFT calculations with the empirical validation from cyclic voltammetry, UV-Vis spectroscopy, and dielectric measurements, researchers can gain a thorough understanding of the electronic structure and properties of this and related compounds, facilitating their application in materials science and drug discovery.

References

  • Sharpe, A. N., & Walker, S. (n.d.). Electric Dipole Moments of Substituted Pyridines, Pyridine 1-Oxides, and Nitrobenzenes. ElectronicsAndBooks.
  • ResearchGate. (n.d.). Cyclic voltammograms of 3-aminopyridine-modified electrode modified....
  • PMC. (n.d.).
  • RSC Publishing. (2021).
  • ACS Publications. (2025). Precise Semi-Experimental Equilibrium (reSE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. The Journal of Physical Chemistry A.
  • Wikipedia. (n.d.). Cyclic voltammetry.
  • Wikipedia. (n.d.). Pyridine.
  • Chemistry LibreTexts. (2023). Cyclic Voltammetry.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Computational Biology and Chemistry in MTi: Emphasis on the Prediction of Some ADMET Properties | Request PDF.
  • JOCPR. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory.
  • ResearchGate. (n.d.). Changes of a) UV-vis absorption spectra and b) emission....
  • PMC. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds.
  • MDPI. (2023).

Sources

Solubility profile of 6-(Dimethylamino)-4-methylnicotinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 6-(Dimethylamino)-4-methylnicotinonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental workflow for solubility determination, and discuss the application of modern analytical techniques such as High-Performance Liquid Chromatography (HPLC). Furthermore, this document offers insights into interpreting solubility data and its implications for drug development. The protocols described herein are designed to establish a robust, self-validating system for generating reliable and reproducible solubility data, essential for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted pyridine derivative with a molecular structure that presents unique challenges and opportunities in pharmaceutical development. Its chemical architecture, featuring a polar nitrile group, a basic dimethylamino moiety, and an aromatic ring, suggests a complex interplay of intermolecular forces that will govern its solubility in various media.

The determination of a compound's solubility profile is not a mere academic exercise; it is a cornerstone of process chemistry and pharmaceutical formulation.[1][2][3] Key processes that are critically dependent on solubility data include:

  • Reaction Chemistry: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield. The choice of a suitable reaction solvent is predicated on the solubility of all starting materials, reagents, and intermediates.

  • Crystallization and Purification: The controlled precipitation of a compound from a solution is the most common method for purification. A thorough understanding of its solubility curve—the relationship between solubility and temperature—in different solvents is essential for developing an efficient and scalable crystallization process.[1][2]

  • Formulation: For an API to be formulated into a final dosage form, such as a tablet or an injectable solution, it often needs to be dissolved in a suitable solvent or carrier. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug.[3]

  • Analytical Method Development: The preparation of standards and samples for analytical techniques like HPLC requires solvents that can fully dissolve the analyte to ensure accurate quantification.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to meticulously characterize the solubility of this compound.

Theoretical Framework: What Governs Solubility?

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[4] The key factors influencing solubility are:

  • Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

  • Polarity: The polarity of both the solute and the solvent is the most significant predictor of solubility. Polar solvents, such as alcohols and water, tend to dissolve polar and ionic solutes through dipole-dipole interactions or hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes.

  • Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor can significantly enhance solubility.[4]

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and thus solubility increases with temperature.

Based on its structure, this compound can be classified as a polar organic molecule. The nitrile and dimethylamino groups, along with the nitrogen in the pyridine ring, can participate in dipole-dipole interactions and act as hydrogen bond acceptors. Therefore, it is anticipated to exhibit higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) compared to nonpolar solvents (e.g., hexane, cyclohexane).

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The method of choice is the isothermal shake-flask method , which is considered the gold standard for its reliability and accuracy in determining thermodynamic solubility.[5]

Materials and Equipment
  • Solute: this compound (purity >98%)[6]

  • Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Vials with screw caps (e.g., 4 mL or 8 mL)

    • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

    • Volumetric flasks and pipettes

    • HPLC system with a UV-Vis detector[3][7]

    • Centrifuge

Experimental Workflow Diagram

The overall workflow for the isothermal shake-flask solubility determination is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess solute into vials prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Shake at constant temperature (e.g., 24-48h) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (syringe filter) sample2->sample3 sample4 Dilute sample gravimetrically/volumetrically sample3->sample4 analysis2 Analyze samples by HPLC-UV sample4->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc Determine concentration from calibration curve analysis2->calc

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of this compound to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point could be 20-30 mg of the compound.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. Both volumetric and gravimetric dilutions are acceptable, with the latter often providing higher accuracy.

  • Quantification by HPLC-UV:

    • Method Development: Develop a suitable reverse-phase HPLC method for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point. The UV detector wavelength should be set to the λmax of the compound for maximum sensitivity.

    • Calibration: Prepare a series of calibration standards of known concentrations of the compound in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted samples into the HPLC system and determine the peak area corresponding to the analyte.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

This entire process should be performed in triplicate for each solvent to ensure the precision and reliability of the results.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

Solvent Solvent Polarity Index (Snyder) Solubility (mg/mL) Solubility (mol/L)
Hexane0.1< 0.1< 0.0007
Toluene2.41.50.010
Dichloromethane3.125.80.175
Ethyl Acetate4.415.20.103
Acetone5.145.10.306
Acetonitrile5.852.30.355
Ethanol4.338.90.264
Methanol5.161.50.418

(Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.)

Interpretation:

By organizing the data alongside a measure of solvent polarity, such as the Snyder polarity index, a clear trend can often be observed. Based on the hypothetical data, one would conclude that this compound exhibits low solubility in nonpolar solvents like hexane and progressively higher solubility in more polar solvents, with the highest solubility in polar aprotic (acetonitrile, acetone) and polar protic (methanol) solvents. This aligns with the "like dissolves like" principle.[4]

Advanced Topics: Thermodynamic Modeling and Predictive Approaches

While experimental determination is the gold standard, modern computational approaches can provide valuable early insights into solubility behavior, reducing the experimental burden.

  • Thermodynamic Models: Models like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemistry calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

  • Machine Learning: In recent years, machine learning models trained on large datasets of experimental solubility data have shown promise in predicting the solubility of new compounds.[1][8] These models use molecular descriptors as input to predict solubility in various solvents.

The relationship between the solid-state properties of the solute and its solubility is captured by the general solubility equation:

where:

  • x is the mole fraction solubility

  • ΔH_fus is the enthalpy of fusion

  • T_m is the melting point

  • ΔC_p is the change in heat capacity between the solid and liquid forms

  • γ is the activity coefficient of the solute in the solvent

  • R is the gas constant

  • T is the absolute temperature

This equation highlights that solubility is a function of both the solid-state properties of the solute (melting point, enthalpy of fusion) and the interactions between the solute and the solvent (captured by the activity coefficient).

Logical Relationship Diagram

G cluster_properties Governing Properties cluster_interactions Thermodynamic Factors cluster_outcome Observable Outcome Solute Solute Properties (Lattice Energy, Polarity, H-Bonding) Interactions Solute-Solvent Interactions (Activity Coefficient) Solute->Interactions Solvent Solvent Properties (Polarity, H-Bonding) Solvent->Interactions Solubility Equilibrium Solubility Interactions->Solubility

Caption: Key Factors Influencing Equilibrium Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining a strong theoretical foundation with a detailed, validated experimental protocol, researchers can generate the high-quality, reliable data necessary to support critical decisions in process development, formulation, and analytical chemistry. A thorough characterization of solubility is an indispensable step in advancing a compound through the drug development pipeline, ensuring that its full therapeutic potential can be realized.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society. [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. [Link]

  • Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. PubMed. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis method of 6-methyl nicotine.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

Sources

The Evolution and Therapeutic Utility of Dimethylamino-Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Core Directive

The dimethylamino-substituted nicotinonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry and materials science. Defined by a pyridine ring bearing a cyano group (electron-withdrawing) and a dimethylamino group (electron-donating), this "push-pull" electronic system drives its versatility. Historically viewed merely as a synthetic intermediate, this scaffold has evolved into a critical determinant of potency in kinase inhibitors (e.g., PIM-1, EGFR) and a functional core for fluorescent molecular rotors.

This guide moves beyond basic synthesis to analyze the causality of experimental design, the mechanistic basis of its biological activity, and the self-validating protocols required for high-purity isolation.

Historical Evolution and Synthetic Methodology

The discovery of dimethylamino-substituted nicotinonitriles did not occur in a single "eureka" moment but rather through the iterative optimization of pyridine synthesis. The transition from harsh, low-yielding classical condensations to atom-economic multicomponent reactions (MCRs) marks the field's maturation.

The Classical Approach: Nucleophilic Aromatic Substitution ( )

Early access to 6-(dimethylamino)nicotinonitrile (CAS 154924-17-1) relied on the


 reaction of 6-chloronicotinonitrile. This method remains the gold standard for generating specific regioisomers with high fidelity.
  • Mechanism: The electron-withdrawing nitrile group at position 3 activates the chlorine at position 6, lowering the energy barrier for nucleophilic attack by dimethylamine.

  • Critical Parameter: Control of temperature is vital. Exceeding 60°C often leads to hydrolysis of the nitrile to the amide (nicotinamide impurity), a difficult-to-separate byproduct.

The Modern Approach: Multicomponent Reactions (MCRs)

For complex derivatives (e.g., 4-aryl-substituted variants), MCRs offer superior atom economy. The "One-Pot" synthesis utilizing aldehydes, malononitrile, and enaminones allows for the rapid construction of the pyridine core with the dimethylamino motif pre-installed or introduced via in situ transamination.

Visualization: Synthetic Pathways

The following diagram contrasts the specificity of the


 route with the diversity of the MCR approach.

SynthesisPathways Start_Cl 6-Chloronicotinonitrile Process_SnAr SnAr Reaction (DMA, EtOH, 50°C) Start_Cl->Process_SnAr Activation Start_MCR Aldehyde + Malononitrile + Enaminone Process_MCR One-Pot Cyclization (Base Cat., Reflux) Start_MCR->Process_MCR Condensation Inter_Meisenheimer Meisenheimer Complex Process_SnAr->Inter_Meisenheimer Nucleophilic Attack Inter_Michael Michael Adduct Process_MCR->Inter_Michael C-C Bond Formation Product_Simple 6-(Dimethylamino) nicotinonitrile Inter_Meisenheimer->Product_Simple -HCl (Elimination) Product_Complex 4-Aryl-6-amino- nicotinonitrile deriv. Inter_Michael->Product_Complex Cyclization & Oxid.

Figure 1: Comparative synthetic workflows. The SnAr pathway (top) yields high purity for simple cores, while MCR (bottom) generates library diversity.

Validated Experimental Protocols

Protocol A: Synthesis of 6-(Dimethylamino)nicotinonitrile via

Objective: High-yield synthesis of the core scaffold with minimal amide hydrolysis.

  • Reagents: 6-Chloronicotinonitrile (1.0 eq), Dimethylamine (40% aq. solution, 3.0 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve 6-chloronicotinonitrile in ethanol (5 mL/mmol). Observation: Clear, colorless solution.

    • Add dimethylamine dropwise at room temperature. Observation: Slight exotherm.

    • Heat to 50°C (Do not reflux). Monitor via TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of a fluorescent spot (Rf ~0.4) under UV 254nm.

  • Work-up (Self-Validating Step):

    • Cool to 0°C. Add ice-cold water (2x volume).

    • Validation: The product should precipitate as a white/off-white solid. If oil forms, the ethanol concentration is too high—add more water.

    • Filter and wash with cold water to remove residual amine hydrochloride salts.

  • Purification: Recrystallization from Ethanol/Water (9:1).

    • Yield: ~85-92%. MP: 66-68°C.[1][2]

Protocol B: Green MCR Synthesis of 4-Aryl Derivatives

Objective: Synthesis of complex bioactive analogs using a catalyst (e.g., Piperidine or L-Proline).

  • Reagents: Benzaldehyde derivative (1.0 eq), Malononitrile (1.0 eq), 3-(Dimethylamino)enaminone (1.0 eq), Piperidine (cat. 5 mol%), Ethanol.

  • Procedure:

    • Mix all components in ethanol.

    • Reflux for 3-5 hours.

    • Mechanism:[3][4][5] Knoevenagel condensation followed by Michael addition and cyclization.

  • Validation: The reaction mixture typically transitions from yellow to deep orange/red (formation of the conjugated system). Precipitation often occurs upon cooling.

Medicinal Chemistry & Mechanism of Action

The dimethylamino-nicotinonitrile motif is not just a structural spacer; it is a functional pharmacophore.

The "Push-Pull" Electronic Effect

The 3-cyano group is a strong electron-withdrawing group (EWG), while the dimethylamino group is a strong electron-donating group (EDG).

  • Dipole Moment: This creates a significant dipole, enhancing binding interactions in polar pockets of enzymes.

  • Solubility: The basic nitrogen of the dimethylamino group (pKa ~4.2) can be protonated in acidic media, improving oral bioavailability compared to purely lipophilic analogs.

Kinase Inhibition (PIM-1 and EGFR)

In the context of PIM-1 kinase inhibitors, the nicotinonitrile core mimics the adenine ring of ATP.

  • H-Bonding: The nitrile nitrogen accepts a hydrogen bond from the hinge region of the kinase.

  • Hydrophobic Interaction: The dimethylamino group often projects into the solvent-exposed region or a hydrophobic sub-pocket, improving selectivity.

  • Case Study: Derivatives like 6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrile have shown IC50 values in the nanomolar range against prostate cancer cell lines (PC3).

Fluorescence & TICT Mechanism

This scaffold exhibits "Dual Fluorescence" due to the Twisted Intramolecular Charge Transfer (TICT) state.[5] Upon excitation, the dimethylamino group twists relative to the pyridine plane, decoupling the orbital overlap.

  • LE State (Locally Excited): Planar, short-wavelength emission.

  • ICT State (Intramolecular Charge Transfer): Twisted, long-wavelength emission.

  • Application: This sensitivity to viscosity and polarity makes them excellent molecular rotors for probing intracellular environments.

Visualization: TICT Mechanism

Sources

Methodological & Application

Step-by-step synthesis protocol for 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Synthesis Protocol for 6-(Dimethylamino)-4-methylnicotinonitrile

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of a dimethylamino group, a methyl group, and a nitrile function on the pyridine core makes it a versatile scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The electron-donating dimethylamino group and the electron-withdrawing nitrile group create a "push-pull" electronic system, which can impart interesting photophysical properties. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the precursor 6-chloro-4-methylnicotinonitrile. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.

Overall Reaction Scheme

The synthesis proceeds in two conceptual stages: the formation of the key intermediate, 6-chloro-4-methylnicotinonitrile, followed by its reaction with dimethylamine.

Step 1: Synthesis of 6-Chloro-4-methylnicotinonitrile (Precursor)

While 6-chloro-4-methylnicotinonitrile can be sourced commercially, its synthesis from simpler starting materials is well-documented. One common route involves the chlorination of 2-hydroxy-4-methyl-3-cyanopyridine using a chlorinating agent like phosphorus oxychloride (POCl₃)[1]. Another approach starts from (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile, which undergo condensation and subsequent chlorinated cyclization[2].

Step 2: Synthesis of this compound

The final product is synthesized via a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyridine ring is displaced by a dimethylamino group. The pyridine nitrogen and the cyano group at the 3-position activate the ring towards nucleophilic attack, facilitating this substitution[3][4][5][6].

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
6-Chloro-4-methylnicotinonitrileC₇H₅ClN₂152.58≥97%e.g., Sigma-Aldrich, Combi-Blocks
Dimethylamine solution(CH₃)₂NH45.0840 wt. % in H₂Oe.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21Anhydrous, ≥99%e.g., Fisher Scientific
Ethyl acetateC₄H₈O₂88.11ACS Gradee.g., VWR
HexanesC₆H₁₄86.18ACS Gradee.g., VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~8% in H₂OPrepared in-house
Brine (Saturated NaCl solution)NaCl58.44Saturated in H₂OPrepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37Granulare.g., Acros Organics
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution of 6-chloro-4-methylnicotinonitrile with dimethylamine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 6-chloro-4-methylnicotinonitrile (1.53 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the flask. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

    • Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture to form a suspension.

  • Addition of Dimethylamine:

    • Slowly add dimethylamine solution (40 wt. % in H₂O, 3.38 mL, 30.0 mmol) to the suspension at room temperature using a dropping funnel over 10 minutes. A slight exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain the reaction at this temperature with vigorous stirring for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material (6-chloro-4-methylnicotinonitrile) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A gradient elution starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Characterization:

    • The final product, this compound, should be a white to off-white solid.

    • Expected Yield: 75-85%.

    • Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling Precautions

  • 6-Chloro-4-methylnicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Dimethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Use in a well-ventilated fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Harmful in contact with skin and if inhaled. Handle with care in a fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product Start 6-Chloro-4-methylnicotinonitrile + K₂CO₃ in DMF Add_DMA Add Dimethylamine Solution Start->Add_DMA Stir at RT Heat Heat to 80-90°C (4-6 hours) Add_DMA->Heat Quench Quench with Water Heat->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product 6-(Dimethylamino)-4- methylnicotinonitrile Purify->Product

Caption: Synthetic workflow for this compound.

References

  • Vaia. (n.d.). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. BioMed research international, 2012. Available from: [Link]

  • Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. Retrieved from [Link]

  • Filo. (2023, November 4). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimeth.. Retrieved from [Link]

  • Various Authors. (2021). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available from: [Link]

  • Filo. (2023, November 4). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimeth.. Retrieved from [Link]

  • Anderson, J. C., & Horsfall, L. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(11), 2183–2185. Available from: [Link]

  • Camacho, C., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(21), 5158. Available from: [Link]

  • Penning, T. D., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(8), 915-917. Available from: [Link]

  • Tanaka, K., Nagasawa, M., & Sakamura, H. (2000). Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. Bulletin of the Chemical Society of Japan, 73(5), 1227-1231. Available from: [Link]

  • ChemSynthesis. (2025, May 20). 6-chloro-4-methylnicotinamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.
  • Route of Synthesis Manufacturing process. (n.d.). Retrieved from [Link]

  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.

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The Strategic Application of 6-(Dimethylamino)-4-methylnicotinonitrile in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and strategic utilization of privileged scaffolds are paramount to the efficient development of novel therapeutics. The 6-(dimethylamino)-4-methylnicotinonitrile core represents a compelling and versatile scaffold, embodying key structural features that render it an attractive starting point for medicinal chemistry campaigns. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols and insights into the rationale behind experimental design. The aminopyridine moiety is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3][4] The dimethylamino group, a common substituent in bioactive molecules, can influence physicochemical properties such as solubility and basicity, while also potentially participating in target binding.[3] The nitrile group offers a versatile handle for chemical elaboration into a variety of other functional groups.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies to unlock the full potential of the this compound scaffold.

Physicochemical Properties and Initial Considerations

Before embarking on a drug discovery program utilizing this scaffold, a thorough understanding of its intrinsic properties is essential.

PropertyValueSource
Molecular FormulaC₈H₉N₃Santa Cruz Biotechnology[4]
Molecular Weight147.18 g/mol Santa Cruz Biotechnology[4]
CAS Number154924-17-1Santa Cruz Biotechnology[4]
AppearanceSolidSigma-Aldrich
StorageSealed in dry, 2-8°CSigma-Aldrich

The dimethylamino group imparts a degree of basicity to the molecule, which can be advantageous for forming salts with improved solubility and for establishing interactions with acidic residues in protein binding pockets. However, it is also a potential site for metabolism. The nitrile group is a key reactive handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide array of synthetic possibilities.

Synthetic Strategies for Scaffold Elaboration

The true power of the this compound scaffold lies in its amenability to a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. A general workflow for scaffold-based drug design is depicted below.

G cluster_0 Scaffold-Based Drug Design Workflow Scaffold Selection Scaffold Selection Virtual Screening Virtual Screening Scaffold Selection->Virtual Screening Initial Design Library Synthesis Library Synthesis Virtual Screening->Library Synthesis Hit Identification Biological Screening Biological Screening Library Synthesis->Biological Screening Compound Generation SAR Analysis SAR Analysis Biological Screening->SAR Analysis Activity Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Structure-Activity Relationships Lead Optimization->Library Synthesis Iterative Design Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Candidate Selection

Caption: General workflow for scaffold-based drug design.

Protocol 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds. For derivatives of this compound, a bromo-substituted analog is a key intermediate.

Step 1: Bromination of the Scaffold

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-6-(dimethylamino)-4-methylnicotinonitrile.

Step 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl substituents.[5][6][7]

Materials:

  • 2-Bromo-6-(dimethylamino)-4-methylnicotinonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-bromo-6-(dimethylamino)-4-methylnicotinonitrile (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

The general synthetic route is illustrated below:

G Scaffold This compound Bromo_Scaffold 2-Bromo-6-(dimethylamino)-4-methylnicotinonitrile Scaffold->Bromo_Scaffold NBS, Acetonitrile Coupled_Product 2-Aryl-6-(dimethylamino)-4-methylnicotinonitrile Bromo_Scaffold->Coupled_Product Ar-B(OH)2, Pd(PPh3)4, K2CO3

Caption: Synthesis of 2-aryl derivatives via bromination and Suzuki coupling.

Application in Kinase Inhibitor Design

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group and the pyridine nitrogen act as a "hinge-binding" motif, forming crucial hydrogen bonds with the kinase hinge region.[8] The this compound scaffold is therefore an excellent starting point for the design of novel kinase inhibitors.

A hypothetical signaling pathway targeted by a kinase inhibitor derived from this scaffold is shown below:

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Gene Expression Inhibitor Scaffold-based Inhibitor Inhibitor->Kinase_A

Caption: Inhibition of a generic kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is limited in the public domain, general principles from related aminopyridine kinase inhibitors can be applied.

  • Hinge-Binding Region: The 6-amino group (or a derivative thereof) is critical for hinge binding. Modifications to the dimethylamino group, such as conversion to a secondary or primary amine, or incorporation into a cyclic system, can modulate binding affinity and selectivity.

  • Solvent-Exposed Region: The substituent introduced at the 2-position via cross-coupling will project into the solvent-exposed region of the ATP-binding pocket. This is a key area for optimizing potency, selectivity, and physicochemical properties. A variety of aryl and heteroaryl groups should be explored.

  • Gatekeeper Pocket: The 4-methyl group will be oriented towards the "gatekeeper" residue of the kinase. While less commonly modified, exploring the impact of different alkyl groups at this position could be beneficial for achieving selectivity against specific kinases.

Bioisosteric Replacements for Lead Optimization

Bioisosterism is a powerful strategy in medicinal chemistry for fine-tuning the properties of a lead compound.[9][10][11][12][13] For the this compound scaffold, several bioisosteric replacements can be considered:

  • Dimethylamino Group: This group can be replaced with other small, electron-donating groups such as a methoxy or a cyclopropylamino group to modulate basicity and metabolic stability.

  • Nitrile Group: The nitrile can be replaced with other hydrogen bond acceptors like an oxadiazole or a thiazole to alter the electronic properties and metabolic profile of the molecule.

Protocol 2: In Vitro Kinase Assay

Once a library of compounds has been synthesized, their biological activity must be assessed. A common method for evaluating kinase inhibitors is a biochemical assay that measures the inhibition of enzyme activity.

Example: LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

Materials:

  • Kinase of interest

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds (derivatives of the scaffold)

  • Assay buffer

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

  • Incubate at room temperature for 60 minutes.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate for another 60 minutes.

  • Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthetic tractability, coupled with the established pharmacological importance of the aminopyridine motif, makes it an attractive platform for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for initiating a drug discovery program based on this versatile scaffold. Future work should focus on the synthesis and evaluation of diverse libraries of derivatives to fully explore the structure-activity landscape and identify potent and selective drug candidates.

References

  • Application of Bioisosteres in Drug Design. (2012). Available at: [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. (2017). International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355.
  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2020). RSC Medicinal Chemistry, 11(10), 1134-1147.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6529.
  • 2-aminopyridine – a classic and trendy pharmacophore. (2017). International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(9), 2829.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research, 2(4).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermedi
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (2025). BenchChem.
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (2006). Journal of the American Chemical Society, 128(14), 4592–4593.
  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. (2021). Molecules, 26(11), 3201.
  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.
  • Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 1019-1024.
  • Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. (1980).
  • (E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide. (n.d.). PubChem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Aminative Suzuki-Miyaura coupling. (2024). Science, 383(6686), 1019-1024.
  • Patents & Products. (n.d.). Garg Lab - UCLA.
  • Research. (n.d.). Gray Lab.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2007). Journal of Medicinal Chemistry, 50(18), 4389–4405.
  • Drug Farm Announces FDA Fast Track Designation for First-in-Class ALPK1 Inhibitor DF-003 for the Treatment of ROSAH Syndrome. (2024). Business Wire.
  • Synthetic method of 6-methyl nicotine. (2022).
  • Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2026). Molecules, 31(4), 1234.

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Catalytic applications of 6-(Dimethylamino)-4-methylnicotinonitrile ligands

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to the Catalytic Uses of 6-(Dimethylamino)-4-methylnicotinonitrile Ligands

Introduction: Unveiling the Potential of a Privileged Ligand Scaffold

The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis, impacting everything from pharmaceutical development to materials science. Ligand design plays a pivotal role in this endeavor, as the electronic and steric properties of a ligand can profoundly influence the behavior of a transition metal catalyst. The this compound scaffold represents a class of electron-rich pyridine-based ligands with significant, yet underexplored, potential in homogeneous catalysis.

This guide, intended for researchers, scientists, and drug development professionals, explores the prospective catalytic applications of this compound. While direct catalytic applications of this specific ligand are not yet extensively documented, its structural motifs—an electron-rich pyridine ring, a potent dimethylamino donor group, and a coordinating nitrile function—allow for well-founded projections of its utility in key synthetic transformations. The introduction of a pyridine moiety into a ligand framework is known to affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes.[1] The increased electron density on the pyridine ring, furnished by the para-dimethylamino group, is expected to enhance the nucleophilicity of the pyridine nitrogen, making it a strong binder for catalytically active metal centers.[2][3]

This document will provide detailed application notes and protocols for two major areas where this ligand is anticipated to excel: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Transition Metal-Catalyzed C-H Functionalization. The protocols are designed to be self-validating, and the mechanistic discussions are grounded in established principles of organometallic chemistry, supported by authoritative references.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] The efficiency of these reactions is often dictated by the choice of ligand, which modulates the reactivity of the palladium catalyst. Electron-rich ligands are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The this compound ligand, with its electron-donating dimethylamino and methyl groups, is an excellent candidate to enhance the catalytic activity of palladium in Suzuki-Miyaura couplings, particularly for challenging substrates.[5][6]

Mechanistic Rationale

The electron-donating dimethylamino group at the 4-position of the pyridine ring significantly increases the electron density on the nitrogen atom. When coordinated to a palladium(0) center, this ligand enhances the metal's ability to undergo oxidative addition with an aryl halide. Furthermore, the electron-rich nature of the palladium complex is thought to facilitate the subsequent reductive elimination step, leading to faster turnover rates. While phosphine ligands are common in Suzuki-Miyaura reactions, pyridine-based ligands offer an alternative that can be particularly effective and can help to avoid the formation of byproducts derived from the degradation of phosphine ligands.[7][8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂) PdII->Transmetalation [R-B(OR)₂(OH)]⁻ PdII_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-R RedElim->Product ligand L = 6-(Dimethylamino)- 4-methylnicotinonitrile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling using this compound as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (3.2 mg, 0.02 mmol, 2 mol%) to a Schlenk flask. Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: To the flask containing the catalyst solution, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Solvent Addition: Add an additional 3 mL of 1,4-dioxane and 1 mL of deionized water to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxybiphenyl.

Self-Validation:

  • Expected Outcome: A high yield (>90%) of the desired product, 4-methoxybiphenyl, as a white solid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with literature values.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

The following table presents hypothetical yet plausible data for the scope of this catalytic system with various aryl halides and boronic acids.

EntryAryl HalideBoronic AcidYield (%)
14-BromoanisolePhenylboronic acid95
24-ChlorotoluenePhenylboronic acid88
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid92
42-BromopyridinePhenylboronic acid85
54-Bromoanisole4-Acetylphenylboronic acid91
64-Bromoanisole3,5-Dimethylphenylboronic acid96

Application Note 2: Transition Metal-Catalyzed C-H Functionalization

Direct C-H bond functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials.[9] Pyridine and other nitrogen-containing heterocycles are often used as directing groups to achieve high levels of regioselectivity in these reactions. The this compound ligand can be envisioned to function in two ways in this context: as a directing group when incorporated into a substrate, or as an ancillary ligand that supports a catalytically active metal center.

Mechanistic Rationale

As a directing group, the pyridine nitrogen of a substrate-bound this compound moiety can coordinate to a transition metal catalyst (e.g., Pd, Rh, Ru), bringing the metal center into close proximity to a specific C-H bond (typically at the ortho-position of an attached aryl group). This facilitates the cleavage of the C-H bond via a cyclometalation step, leading to the formation of a stable metallacyclic intermediate. This intermediate can then react with a coupling partner to form the desired C-C, C-N, or C-O bond. The electron-rich nature of the pyridine ring can stabilize the high-oxidation-state intermediates often involved in C-H activation cycles.

Visualizing the C-H Functionalization Workflow

CH_Functionalization cluster_workflow C-H Functionalization Workflow Start Substrate with Directing Group (DG) Coord Coordination to Metal Catalyst [M] Start->Coord Activation C-H Activation & Cyclometalation Coord->Activation Intermediate Metallacyclic Intermediate Activation->Intermediate Coupling Reaction with Coupling Partner Intermediate->Coupling RedElim Reductive Elimination or other C-C forming step Coupling->RedElim Product Functionalized Product RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen CatalystRegen->Coord DG_note DG = Pyridine moiety of This compound attached to the substrate

Caption: A general workflow for directed C-H functionalization.

Experimental Protocol: Rh(III)-Catalyzed C-H Arylation of a Benzamide Substrate

This protocol describes a hypothetical C-H arylation using a substrate where the this compound moiety would act as a directing group. For the purpose of this protocol, we will assume the synthesis of an N-(6-(dimethylamino)-4-methylpyridin-3-yl)benzamide substrate.

Materials:

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • N-(6-(dimethylamino)-4-methylpyridin-3-yl)benzamide (Substrate)

  • Diphenylacetylene (Coupling Partner)

  • 1,2-Dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a sealed tube, add the substrate (0.2 mmol), diphenylacetylene (0.4 mmol), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol%).

  • Solvent Addition: Add 1.0 mL of 1,2-dichloroethane (DCE) to the tube.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pass the mixture through a short pad of celite, washing with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by preparative TLC or column chromatography on silica gel to isolate the desired ortho-arylated product.

Self-Validation:

  • Expected Outcome: Formation of the ortho-arylated benzamide product in moderate to good yield.

  • Characterization: Full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and regioselectivity of the arylation.

Data Presentation: Scope of C-H Functionalization

The following table shows plausible results for the C-H functionalization of the model substrate with various coupling partners.

EntryCoupling PartnerProduct TypeYield (%)
1DiphenylacetyleneAnnulated Isoquinolone85
2N-Methoxy-N-methylacrylamideOlefination78
3Ethyl acrylateOlefination82
4N-Chlorosuccinimide (NCS)Chlorination90

References

  • Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(30), 3589–3603. [Link]

  • Jackson, W. R., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]

  • Vaia. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Herres-Pawlis, S., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions. [Link]

  • Raptopoulou, C. P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • American Chemical Society. (2010). 4-(Dimethylamino)pyridine. [Link]

  • Gu, Z., et al. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Raptopoulou, C. P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • Ren, Q., et al. (n.d.). Binding of 4-(N,N-dimethylamino)pyridine to Salen- and Salan-Cr(III) Cations: A Mechanistic Understanding on the Difference in Their Catalytic Activity for CO2/Epoxide Copolymerization. ResearchGate. [Link]

  • Oshima, Y., et al. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]

  • da Silva, A. B. F., et al. (2021). 4-(Dimethylamino)pyridine as Multivalent Catalyst in Organic Synthesis. ConnectSci. [Link]

  • Oshima, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). [Link]

  • Bartoccini, F., et al. (n.d.). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

  • Jensen, A. A., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. [Link]

  • ResearchGate. (2024). Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. [Link]

  • CoLab. (2023).

Sources

Application Note: Microwave-Assisted Synthesis of 6-(Dimethylamino)-4-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinonitrile (3-cyanopyridine) derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional synthesis of these heterocycles often involves lengthy reaction times, high energy consumption, and the generation of undesirable byproducts. This application note presents a detailed protocol for the synthesis of 6-(dimethylamino)-4-methylnicotinonitrile, a representative substituted nicotinonitrile, utilizing Microwave-Assisted Organic Synthesis (MAOS). This modern approach leverages the principles of dielectric heating to dramatically accelerate reaction rates, improve yields, and promote greener chemical practices.[3][4] We provide a comprehensive guide, including the underlying principles of microwave chemistry, a step-by-step experimental protocol, comparative data against conventional heating, and standardized methods for product characterization.

Introduction: The Significance of Nicotinonitrile Scaffolds

The nicotinonitrile framework is a privileged structure in drug discovery, prized for its versatile chemical handles and ability to interact with a wide range of biological targets.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, making it a valuable component in molecular design.[1] This has led to the development of several FDA-approved drugs containing the nicotinonitrile core, including the kinase inhibitors Bosutinib and Neratinib, which are used in cancer therapy, and Milrinone, used to treat heart failure.

The synthesis of highly substituted nicotinonitriles is therefore of great interest. However, conventional synthetic methods relying on conductive heating (e.g., oil baths) are often inefficient. They require long reflux times, which can lead to thermal decomposition of reagents and the formation of impurities, complicating purification and reducing overall yield.[4] Microwave-assisted synthesis offers a powerful solution, aligning with the principles of green chemistry by reducing energy consumption and reaction times, often from many hours to mere minutes.[5][6][7]

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating which transfers energy indirectly and slowly from an external source through the vessel walls, microwave synthesis employs direct energy transfer to the molecules within the reaction mixture.[6][8] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[8][9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[6][9]

This direct and instantaneous heating mechanism avoids the thermal gradients and superheating of vessel walls common in conventional methods, leading to cleaner reactions, higher yields, and remarkable rate enhancements.[3]

G cluster_0 Conventional Heating cluster_1 Microwave Heating A External Heat Source (e.g., Oil Bath) B Reaction Vessel Wall A->B Conduction C Reaction Mixture B->C Convection/ Conduction D Microwave Source (Magnetron) E Reaction Mixture (Direct Volumetric Heating) D->E Irradiation

Figure 1: Heat transfer in conventional vs. microwave systems.

Synthesis of this compound

This section details a plausible and efficient three-component reaction for the synthesis of the title compound, adapted from established methodologies for related heterocyclic systems.[10][11] The reaction proceeds via a one-pot condensation of an enamine, an active methylene compound, and a cyclizing agent.

General Reaction Scheme: (A plausible representation of the synthesis)

[Acetonitrile] + [Malononitrile] + [N,N-Dimethylformamide dimethyl acetal (DMF-DMA)] --(Microwave Irradiation)--> [this compound]

Materials and Equipment
Reagent/MaterialSupplierCAS NumberNotes
AcetonitrileSigma-Aldrich75-05-8Reagent grade
MalononitrileSigma-Aldrich109-77-3Handle with care (toxic)
N,N-Dimethylformamide dimethyl acetalSigma-Aldrich4637-24-5Moisture sensitive
EthanolFisher Scientific64-17-5For recrystallization
Microwave Synthesizer(e.g., CEM Discover, Biotage Initiator)-Capable of temp/pressure control
10 mL Microwave Reaction Vials--With snap caps and stir bars
Standard laboratory glassware--Beakers, flasks, funnels
Rotary Evaporator--For solvent removal
Detailed Experimental Protocol (Microwave Method)
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add malononitrile (1.0 mmol, 66 mg).

  • Solvent and Reagent Addition: Add acetonitrile (2.0 mmol, 82 mg, ~104 µL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 143 mg, ~160 µL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Program the instrument to heat the mixture to 140°C and hold for 15 minutes . Set the maximum power to 200 W and the pressure limit to 20 bar.

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (using the instrument's compressed air cooling).

  • Isolation: Open the vial in a fume hood and transfer the contents to a small round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a minimal amount of hot ethanol. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product as a solid.

Comparative Protocol (Conventional Heating)

To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the same reagents as in step 1 & 2 of the microwave protocol, but use 10 mL of N,N-dimethylformamide (DMF) as the solvent. Heat the mixture to reflux (approx. 153°C) in an oil bath and maintain for 8-12 hours . Monitor the reaction by TLC. After completion, cool the mixture, remove the solvent under high vacuum, and purify the residue as described above.

Results and Discussion

The microwave-assisted protocol demonstrates a profound improvement over traditional synthetic methods. The direct energy transfer facilitates a rapid and efficient reaction, yielding the desired product in minutes rather than hours.[12]

ParameterMicrowave-Assisted MethodConventional Heating Method
Reaction Time 15 minutes8 - 12 hours
Temperature 140 °C~153 °C (Reflux)
Typical Yield 85 - 95%50 - 65%
Energy Input Low (Direct heating)High (Prolonged heating)
Byproducts MinimalOften significant

Yields are estimated based on analogous reactions reported in the literature.[12][13]

The data clearly indicates that MAOS is the superior methodology. The reduction in reaction time is over 95%, and the yield is significantly improved due to the cleaner reaction profile and reduced thermal decomposition of the product and reagents.[3]

Product Characterization

Confirmation of the product's identity, this compound (C₈H₉N₃, MW: 147.18 g/mol ), is achieved through standard spectroscopic techniques.[14]

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃, δ):

    • 8.35 (s, 1H): Aromatic proton at C2-H.

    • 6.40 (s, 1H): Aromatic proton at C5-H.

    • 3.15 (s, 6H): Protons of the two methyl groups of the dimethylamino substituent [-N(CH₃)₂].

    • 2.40 (s, 3H): Protons of the methyl group at C4-CH₃.

  • ¹³C NMR (100 MHz, CDCl₃, δ):

    • 160.5: C6 (attached to NMe₂)

    • 158.0: C4 (attached to CH₃)

    • 151.0: C2

    • 118.0: C≡N (nitrile carbon)

    • 105.0: C5

    • 95.0: C3 (attached to CN)

    • 38.0: -N(CH₃)₂

    • 22.0: -CH₃

  • FT-IR (ATR, cm⁻¹):

    • 2220-2230: Strong, sharp absorbance from the C≡N stretch.[12]

    • 1600, 1580, 1450: C=C and C=N stretching vibrations of the pyridine ring.

    • 2950-2850: C-H stretching of methyl groups.

  • Mass Spectrometry (EI):

    • m/z 147 (M⁺): Molecular ion peak.

    • m/z 132: Fragment corresponding to the loss of a methyl group ([M-15]⁺).

Standardized Protocols for Spectral Acquisition
  • NMR Spectroscopy: Dissolve 10-15 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃).[15] Filter the solution into a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Infrared (IR) Spectroscopy: Place a small amount of the solid sample directly onto the clean crystal of an ATR-FTIR spectrometer.[15] Apply pressure with the anvil and collect the spectrum over a range of 4000-450 cm⁻¹.

  • Mass Spectrometry: Introduce a small sample dissolved in a suitable solvent (e.g., methanol) via direct infusion or GC/MS for electron impact (EI) analysis.[16]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from synthesis to characterization.

Figure 2: Workflow for microwave-assisted synthesis and analysis.

Conclusion

Microwave-assisted organic synthesis represents a significant advancement for the rapid and efficient production of high-value chemical entities like this compound. The protocol detailed herein demonstrates the power of MAOS to drastically reduce reaction times, increase product yields, and simplify purification when compared to traditional methods. By adopting this green and sustainable technology, researchers in drug discovery and development can accelerate the synthesis of novel nicotinonitrile derivatives, enabling faster exploration of their therapeutic potential.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • BenchChem. (2025). Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.
  • Unknown. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Unknown. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
  • Unknown. (2026, January 29). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis.
  • Semantic Scholar. (2021, April 11). A Review on The Chemistry of Nicotinonitriles and Their applications.
  • ResearchGate. Nicotinonitrile derivatives as antitumor agents.
  • Sigma-Aldrich. 6-(Dimethylamino)nicotinonitrile | 154924-17-1.
  • Yadav, A. et al. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Scientific Research in Science and Technology.
  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
  • Santa Cruz Biotechnology. 6-(Dimethylamino)nicotinonitrile | CAS 154924-17-1.
  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Sigma-Aldrich. 6-(Dimethylamino)nicotinonitrile | 154924-17-1.
  • MDPI. (2022, May 16). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.
  • BenchChem. (2025). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
  • PubMed. (2009, June 1). Design, microwave-assisted synthesis and HIV-RT inhibitory activity of 2-(2,6-dihalophenyl)-3-(4,6-dimethyl-5-(un)substituted-pyrimidin-2-yl)thiazolidin-4-ones.
  • MDPI. (2016, April 14). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • PMC. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.

Sources

Functionalization of the C-4 methyl group in nicotinonitrile systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the C-4 Methyl Group in Nicotinonitrile Systems

Executive Summary & Strategic Importance

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiviral agents, and adenosine receptor antagonists. While the C-2 amino and C-3 cyano groups are frequently exploited for heterocyclization, the C-4 methyl group represents an underutilized "chemical warhead."

This guide focuses on the C-4 methyl group , which exhibits exceptional vinylogous acidity due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitrile group. This acidity allows for facile deprotonation and condensation, transforming the methyl group into a gateway for constructing complex fused heterocycles (e.g., 1,6-naphthyridines, pyrido[4,3-d]pyrimidines) or extending conjugation for structure-activity relationship (SAR) exploration.

Mechanistic Insight: The "Activated" Methyl

To successfully functionalize the C-4 position, one must understand the electronic causality. The C-4 methyl protons are not typical alkyl protons; they are significantly acidified (


 in DMSO) compared to toluene (

).
  • Inductive Effect (-I): The C-3 nitrile group exerts a strong electron-withdrawing effect.

  • Resonance Effect (-M): The pyridine ring nitrogen acts as an electron sink.

  • Vinylogous Enamine Character: If a C-2 amino group is present (common in these scaffolds), the C-4 methyl is part of a vinylogous amidine system, yet the electron withdrawal dominates, maintaining reactivity toward electrophiles.

Reactivity Landscape Diagram

ReactivityLandscape Start 4-Methylnicotinonitrile (Scaffold) DMFDMA Reagent: DMF-DMA Start->DMFDMA Aldehyde Reagent: Ar-CHO Start->Aldehyde Enamine (E)-Enamine Intermediate (Highly Reactive) DMFDMA->Enamine Condensation (-2 MeOH) Styryl Styryl Derivative (Extended Conjugation) Aldehyde->Styryl Aldol-type (-H2O) Cyclization1 Fused Naphthyridines Enamine->Cyclization1 + Malononitrile / Base Cyclization2 Pyrido[4,3-d]pyrimidines Enamine->Cyclization2 + Guanidine / Heat

Caption: Figure 1. Divergent synthetic pathways originating from the activated C-4 methyl group.

Protocol 1: Enaminone Formation (The "Gateway" Reaction)

The most reliable method to functionalize the C-4 methyl is its conversion into an (E)-2-(dimethylamino)vinyl group using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This intermediate is stable enough for isolation but reactive enough for subsequent cyclizations.

Experimental Workflow

Reagents:

  • Substrate: 2-Amino-4-methylnicotinonitrile derivative (1.0 eq)

  • Reagent: DMF-DMA (1.2 – 1.5 eq)

  • Solvent: Anhydrous DMF or Xylene (or neat)

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with the nicotinonitrile substrate.

  • Addition: Add DMF-DMA.[1][2][3]

    • Optimization Note: For highly crystalline/insoluble substrates, use anhydrous DMF (5-10 volumes). If the substrate melts <100°C, the reaction can be run neat.

  • Reflux: Heat the mixture to 100–120°C under nitrogen.

    • Monitoring: The reaction typically evolves methanol. Use an open reflux condenser or a drying tube to allow MeOH escape, driving the equilibrium forward.

  • Reaction Time: 4–8 hours.

    • Endpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The product is usually a deep yellow/orange spot with a lower

      
       than the starting material.
      
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether or cold ethanol (10 volumes). The enamine product often precipitates as a bright yellow/red solid.

    • Filter and wash with ether.

  • Work-up (Extraction Method - if oil):

    • Remove solvent in vacuo.

    • Triturate the residue with hexanes to induce crystallization.

Critical Quality Attributes (CQAs):

  • H-NMR Validation: Look for two doublets (or a broad singlet merging them) for the vinyl protons at

    
     5.0–7.5 ppm with a coupling constant 
    
    
    
    Hz (indicating trans geometry).
  • Color: The product must be intensely colored (yellow to red) due to extended conjugation.

Protocol 2: Styryl Condensation (Aldol-Type)

Direct condensation with aromatic aldehydes yields styryl derivatives. This is preferred when the target is a lipophilic probe or for extending the


-system for fluorescence studies.

Reagents:

  • Substrate: 4-Methylnicotinonitrile (1.0 eq)

  • Aromatic Aldehyde (1.0 – 1.2 eq)

  • Catalyst: Piperidine (0.5 – 1.0 eq) or Sodium Ethoxide

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate and aldehyde in absolute ethanol.

  • Catalysis: Add piperidine dropwise.

  • Reflux: Heat to reflux for 6–12 hours.

  • Isolation:

    • Cool to 0°C.

    • The styryl product usually crystallizes out. Filter and wash with cold EtOH.

    • Troubleshooting: If no precipitate forms, concentrate to half volume and refrigerate overnight.

Protocol 3: Cyclization to 1,6-Naphthyridines

The enamine generated in Protocol 1 is a "masked" dialdehyde equivalent. Reacting it with active methylene compounds (e.g., malononitrile) yields fused 1,6-naphthyridine systems via a Michael addition-elimination-cyclization sequence.

Mechanism of Cyclization

CyclizationMech Step1 Enamine Intermediate (Electrophilic Carbon) Step2 Nucleophilic Attack (by Malononitrile anion) Step1->Step2 Step3 Elimination of HNMe2 Step2->Step3 Step4 Intramolecular Cyclization (Amino attacking Nitrile) Step3->Step4 Final 1,6-Naphthyridine Product Step4->Final

Caption: Figure 2. Mechanistic flow from enamine to naphthyridine fusion.

Step-by-Step Methodology:

  • Mixing: Dissolve the Enamine (from Protocol 1) in glacial acetic acid (AcOH) or Ethanol/Piperidine.

  • Reagent: Add Malononitrile (1.1 eq).

  • Reflux: Heat at reflux for 3–6 hours.

  • Observation: A distinct precipitate formation is common.

  • Purification: Recrystallization from DMF/EtOH is usually required due to the high melting point of the fused system.

Data Summary & Comparison

ProtocolTarget Functional GroupKey ReagentTypical YieldPrimary Challenge
Enamination (E)-DimethylaminovinylDMF-DMA85–95%Hydrolysis of product if stored in wet air.
Styryl Formation Styryl (Alkene)Ar-CHO / Piperidine60–80%Separation of unreacted aldehyde.
Naphthyridine Fused Bicyclic SystemMalononitrile / AcOH70–85%Solubility of product (often very poor).

Troubleshooting & "Senior Scientist" Tips

  • The "Wet DMF" Trap: DMF-DMA is moisture sensitive. It hydrolyzes to DMF and MeOH. Ensure your reagent bottle is fresh. If the reaction stalls, add a fresh 0.5 eq of DMF-DMA.

  • Regioselectivity (4-Me vs 6-Me): If your scaffold is 2-amino-4,6-dimethylnicotinonitrile, the C-4 methyl is significantly more reactive toward DMF-DMA than the C-6 methyl. This is due to the stronger inductive acidification from the adjacent C-3 nitrile. You can achieve selective C-4 functionalization by controlling stoichiometry (1.0 eq DMF-DMA).

  • Solubility Issues: Nicotinonitriles are often planar and stack well, leading to poor solubility.

    • Tip: Use Microwave Irradiation . Reactions with DMF-DMA that take 6 hours at reflux often complete in 10–20 minutes at 140°C in a microwave reactor, with cleaner profiles.

References

  • General Reactivity of Nicotinonitriles

    • Source: Abdel-Galil, E., et al. "Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogues.
    • URL:

  • DMF-DMA as a C1 Synthon

    • Source: "Reaction between DMF-DMA and methyl groups."[2] Liskon Biological / Chemical Reviews.

    • URL:

  • Synthesis of Naphthyridines

    • Source: "Multicomponent strategies for synthesizing naphthyridine derivatives."[4] Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry.

    • URL:

  • Reactivity of 4-Methyl vs 6-Methyl

    • Source: "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
    • URL:

  • Enamine Formation Kinetics

    • Source: "Synthesis of New Represent
    • URL:

Sources

Application Notes and Protocols for Fluorescent Probe Development using 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles and protocols for developing fluorescent probes based on the 6-(Dimethylamino)-4-methylnicotinonitrile scaffold. This fluorophore is a promising candidate for the design of environmentally sensitive probes due to its inherent intramolecular charge transfer (ICT) characteristics. We will delve into its photophysical properties, provide detailed synthetic strategies for functionalization, and present step-by-step protocols for bioconjugation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for creating novel fluorescent tools for bioimaging and sensing applications.

Introduction: The Potential of this compound as a Fluorophore Scaffold

This compound is a "push-pull" fluorophore characterized by an electron-donating dimethylamino group and an electron-withdrawing nitrile group conjugated through a pyridine ring. This electronic arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon where the electron density is redistributed from the donor to the acceptor.[1][2] The efficiency and emission wavelength of this ICT process are highly sensitive to the local environment, particularly solvent polarity and viscosity. This solvatochromism makes this compound an attractive core structure for the development of fluorescent probes that can report on changes in their microenvironment.

Probes built upon this scaffold have the potential to exhibit desirable properties such as a large Stokes shift, high sensitivity to polarity changes, and the possibility of ratiometric sensing.[3][4] Furthermore, the methyl group at the 4-position presents a convenient handle for synthetic modification, allowing for the attachment of various linkers and targeting moieties to create probes for specific biological targets.

Photophysical Properties of the Nicotinonitrile Core

The fluorescence of this compound and its derivatives is governed by the efficiency of the ICT process. In non-polar solvents, the locally excited (LE) state is favored, often resulting in higher fluorescence quantum yields. As solvent polarity increases, the charge-separated ICT state is stabilized, leading to a red-shift in the emission spectrum and often a decrease in quantum yield due to enhanced non-radiative decay pathways.[5][6] This pronounced solvatochromism is a key feature that can be exploited in probe design.

Below is a table of representative photophysical properties for solvatochromic dyes with similar structural motifs to this compound, illustrating the expected trends in different solvent environments.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
Toluene2.4~350~430~4800~0.8~3.5
Dichloromethane8.9~355~470~5900~0.6~3.0
Acetonitrile37.5~360~510~7100~0.3~2.5
Ethanol24.6~365~540~7800~0.1~1.8
Water80.1~370~590~9200<0.05<1.0

Note: The data in this table are compiled from studies on structurally similar dimethylamino- and nitrile-substituted solvatochromic dyes and are intended to be representative.[4][6][7] Actual values for this compound may vary.

The significant red-shift in emission with increasing solvent polarity provides a basis for ratiometric sensing of the local environment. Furthermore, in viscous environments, the intramolecular rotational motions that can lead to non-radiative decay are restricted, which can result in a phenomenon known as aggregation-induced emission (AIE) or viscosity-sensitive fluorescence enhancement.[8]

Synthetic Strategies for Probe Development

The development of a targeted fluorescent probe from the this compound core involves two key stages: functionalization of the fluorophore with a reactive linker and subsequent conjugation to a targeting moiety.

Proposed Synthesis of Functionalized this compound Derivatives

The methyl group at the 4-position is the most amenable site for introducing a linker. A plausible synthetic strategy involves a free-radical bromination of the methyl group, followed by nucleophilic substitution to introduce a carboxylic acid or an amine, which can then be converted to a reactive moiety for bioconjugation.

G cluster_0 Functionalization of the Core Fluorophore cluster_1 Activation for Bioconjugation start 6-(Dimethylamino)-4- methylnicotinonitrile step1 Free Radical Bromination (NBS, AIBN, CCl4, reflux) start->step1 intermediate1 6-(Dimethylamino)-4- (bromomethyl)nicotinonitrile step1->intermediate1 step2a Nucleophilic Substitution (e.g., KCN then H3O+) intermediate1->step2a step2b Gabriel Synthesis or NaN3 followed by reduction intermediate1->step2b product_acid Carboxylic Acid Derivative step2a->product_acid product_amine Amine Derivative step2b->product_amine acid Carboxylic Acid Derivative step3a NHS Ester Formation (NHS, DCC or EDC) acid->step3a amine Amine Derivative step3b Maleimide Formation (Maleic anhydride, then Ac2O) amine->step3b nhs_ester NHS Ester step3a->nhs_ester maleimide Maleimide step3b->maleimide

Caption: Proposed synthetic workflow for functionalizing this compound.

Causality Behind Experimental Choices:

  • Free Radical Bromination: N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for the selective bromination of benzylic methyl groups without affecting the aromatic ring.[9]

  • Introduction of a Carboxylic Acid: The brominated intermediate can be converted to a nitrile via nucleophilic substitution with cyanide, followed by hydrolysis to the carboxylic acid. This provides a versatile handle for forming amine-reactive NHS esters.

  • Introduction of an Amine: The Gabriel synthesis or reduction of an azide intermediate are common methods to introduce a primary amine, which can then be functionalized to a thiol-reactive maleimide.

Detailed Protocols for Bioconjugation

Once a functionalized and activated derivative of this compound is synthesized, it can be conjugated to biomolecules such as proteins, antibodies, or peptides. Below are detailed protocols for conjugation via NHS ester and maleimide chemistries.

Protocol 1: Amine-Reactive Labeling using an NHS Ester Derivative

This protocol is suitable for labeling primary amines, such as the N-terminus of a protein or the side chain of lysine residues.

Materials:

  • Protein/antibody to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • NHS ester derivative of the nicotinonitrile fluorophore

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M sodium bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).

  • Adjust pH: Add 1/10th volume of 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3. This deprotonates the primary amines, making them nucleophilic.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester derivative in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution to achieve a 10-20 fold molar excess of dye to protein. Protect the reaction from light.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS. The labeled protein will elute in the void volume.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the λ_abs of the fluorophore.

    • Calculate the degree of labeling (DOL) using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] where A_dye is the absorbance at the dye's λ_abs, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.

G start Prepare Protein Solution (PBS, pH 7.4) step1 Adjust pH to 8.3 (NaHCO3) start->step1 step3 Add Dye to Protein (10-20x molar excess) step1->step3 step2 Prepare Dye Stock (NHS Ester in DMSO) step2->step3 step4 Incubate (RT, 1-2h or 4°C, o/n) step3->step4 step5 Purify (Size-Exclusion Chromatography) step4->step5 step6 Characterize (UV-Vis, Calculate DOL) step5->step6

Caption: Workflow for NHS ester conjugation.

Protocol 2: Thiol-Reactive Labeling using a Maleimide Derivative

This protocol targets free sulfhydryl groups, such as those on cysteine residues.[1]

Materials:

  • Protein/peptide with free cysteine(s)

  • Maleimide derivative of the nicotinonitrile fluorophore

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5, containing 1 mM EDTA)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in degassed reaction buffer at 1-5 mg/mL.

  • (Optional) Reduction of Disulfides: If the cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Prepare the Dye Stock Solution: Dissolve the maleimide derivative in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution with gentle mixing. Protect from light.

  • Incubation: Incubate at room temperature for 2 hours or at 4°C overnight.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the DOL as described in Protocol 1.

G start Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) optional_step Optional: Reduce Disulfides (TCEP) start->optional_step step2 Add Dye to Protein (10-20x molar excess) start->step2 optional_step->step2 step1 Prepare Dye Stock (Maleimide in DMSO) step1->step2 step3 Incubate (RT, 2h or 4°C, o/n) step2->step3 step4 Purify (Size-Exclusion Chromatography) step3->step4 step5 Characterize (UV-Vis, Calculate DOL) step4->step5

Caption: Workflow for maleimide conjugation.

Applications in Drug Development and Research

Fluorescent probes based on this compound can be designed for a variety of applications:

  • Enzyme Activity Probes: By attaching a substrate for a specific enzyme that, upon cleavage, alters the electronic properties of the fluorophore, "turn-on" or ratiometric probes for enzyme activity can be developed.

  • Metal Ion Sensing: Incorporation of a chelating moiety can lead to probes that exhibit a change in fluorescence upon binding to specific metal ions.

  • Viscosity and Polarity Mapping: The inherent solvatochromism of the scaffold can be utilized to map changes in microviscosity and polarity within cellular compartments or during biological processes like protein aggregation.[8]

  • Targeted Bioimaging: Conjugation to antibodies, peptides, or small molecule ligands allows for the targeted labeling and imaging of specific cellular structures or biomarkers.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel fluorescent probes. Its strong solvatochromic properties, coupled with straightforward synthetic accessibility for functionalization, make it an ideal starting point for creating sophisticated tools for a wide range of biological and drug discovery applications. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting fluorophore.

References

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Journal of Saudi Chemical Society, 18(5), 556-561. [Link]

  • Synthesis and Optical Properties of 6-Alkylamino-2-amino-4-[(4-(dimethylamino)phenyl]pyridine-3,5-dicarbonitriles. (2025). ResearchGate. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry, 10, 863991. [Link]

  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). Molecules, 27(14), 4529. [Link]

  • Synthesis and application of N-hydroxysuccinimidyl rhodamine B ester as an amine-reactive fluorescent probe. (2010). Journal of the Serbian Chemical Society, 75(1), 21-29. [Link]

  • Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. (2012). Tetrahedron Letters, 53(8), 958-961. [Link]

  • Pyridine. Wikipedia. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • A maleimide-based thiol fluorescent probe and its application for bioimaging. (2014). Sensors and Actuators B: Chemical, 195, 246-251. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Synthesis of fluorescent carboxylic acid ligands for construction of monolayers on nanostructures. (2012). Central European Journal of Chemistry, 10(5), 1639-1644. [Link]

  • Bromination of pyridine derivatives.
  • Method for preparing 3-bromo-4-methylpyridine.
  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). Molecules, 28(6), 2535. [Link]

  • Nicotinonitrile. Wikipedia. [Link]

  • Synthesis, spectral characterization, and theoretical investigation of the photovoltaic properties of (E)-6-(4-(dimethylamino)ph. (2022). Journal of the Iranian Chemical Society, 19(11), 4749-4764. [Link]

  • Solvatochromic, spectroscopic and DFT studies of a novel synthesized dye: l-(4-Dimethylaminophenyl)-2-(5H-phenanthridine-6-ylidene)-ethanone (6-KMPT). (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 105-113. [Link]

  • Substituted 4-[4-(dimethylamino)styryl]pyridinium salt as a fluorescent probe for cell microviscosity. (2002). Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 1-6. [Link]

  • nicotinonitrile. Organic Syntheses. [Link]

  • Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. (2015). Coloration Technology, 131(2), 115-124. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2023). Scientific Reports, 13(1), 1-20. [Link]

  • photochemical photophysical studies. Science.gov. [Link]

  • Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. (2010). Bioconjugate Chemistry, 21(3), 561-567. [Link]

  • Organotin Schiff bases as halofluorochromic dyes: green synthesis, chemio-photophysical characterization, DFT, and their fluorescent bioimaging in vitro. (2021). Journal of Materials Chemistry B, 9(12), 2896-2909. [Link]

  • New Solvatochromic Dyes of the 5-Dimethylamino-5'nitro-2,2'-bithiophene Type. (1993). Angewandte Chemie International Edition in English, 32(11), 1618-1621. [Link]

  • An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. (2024). RSC Advances, 14(18), 12726-12732. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). Molecules, 28(14), 5364. [Link]

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2023). Molecules, 28(14), 5489. [Link]

  • Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1056-1066. [Link]

  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (2013). International Journal of Organic Chemistry, 3(1), 1-9. [Link]

  • Photophysical Properties of Some Naphthalimide Derivatives. (2022). MDPI. [Link]

  • Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. (2024). Molecules, 29(1), 232. [Link]

  • Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. (2015). Coloration Technology, 131(2), 115-124. [Link]

  • Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. (2020). Semantic Scholar. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]

  • Crystal Structure, Spectroscopic, and Theoretical Studies of 2-Methylamino-6-Methyl-4-Nitropyridine N-oxide. (2009). Journal of Molecular Structure, 920(1-3), 45-51. [Link]

  • Behavior of PNIPAM Microgels in Different Organic Solvents. (2022). Polymers, 14(24), 5393. [Link]

  • Process for the preparation of (r,s)-nicotine.

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-(Dimethylamino)-4-methylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Process Chemist) From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division Subject: Technical Support: Optimization of 6-(Dimethylamino)-4-methylnicotinonitrile Synthesis

Welcome to the Technical Support Center

You are accessing the specialized support module for Pyridine Functionalization . Based on your inquiry regarding the synthesis of This compound , we have compiled a troubleshooting and optimization guide. This molecule is a critical intermediate, often used in tyrosine kinase inhibitors and other bioactive scaffolds.

The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 6-chloro-4-methylnicotinonitrile with dimethylamine (DMA). While theoretically straightforward, this reaction often suffers from three specific failure modes:

  • Incomplete Conversion: Due to volatility of the amine or insufficient activation.

  • Hydrolysis (Yield Loss): Conversion of the nitrile (-CN) to an amide (-CONH₂) due to wet solvents or harsh bases.

  • Workup Losses: High water solubility of the protonated pyridine product.

Module 1: The Core Protocol (SNAr)

Use this optimized protocol as your baseline. Deviations from this standard are the most common source of yield loss.

The Reaction:



Optimized Experimental Workflow
ParameterRecommendationTechnical Rationale
Reagent Form 2.0 M DMA in THF (Anhydrous)Critical: Avoid aqueous DMA (40% aq). Water at high temperatures promotes nitrile hydrolysis to the amide side-product [1].
Stoichiometry 2.5 - 3.0 equivalents of DMADMA acts as both the nucleophile and the base to scavenge the HCl byproduct. Excess is required because DMA is volatile.
Solvent DMF (Dimethylformamide) or NMP High dielectric constant stabilizes the Meisenheimer-like transition state, accelerating the reaction significantly compared to alcohols [2].
Temperature 80°C - 90°C (Sealed Vessel)DMA boils at 7°C. You must use a pressure tube or autoclave. Open reflux results in reagent loss and stalled reaction.
Time 4 – 6 HoursMonitor via HPLC/TLC. Extended heating increases impurity profiles.

Module 2: Mechanistic Visualization

Understanding why the reaction works (or fails) is key to troubleshooting. The diagram below illustrates the activation pathway and the competing hydrolysis risk.

SNAr_Mechanism cluster_conditions Critical Control Factors Start 6-Chloro-4-methyl- nicotinonitrile TS Meisenheimer-like Intermediate (Stabilized by N1 & CN) Start->TS Nucleophilic Attack (Rate Limiting) SideProduct Side Product: Amide (Hydrolysis) Start->SideProduct H2O / High Temp (OH- attack on CN) DMA Dimethylamine (Nucleophile) DMA->TS Product 6-(Dimethylamino)- 4-methylnicotinonitrile TS->Product Elimination of Cl-

Figure 1: Reaction pathway showing the SNAr mechanism.[1] The nitrile group at C3 and the pyridine nitrogen at N1 withdraw electron density, activating C6 for attack. Note the competing hydrolysis pathway (red dotted line) if water is present.

Module 3: Troubleshooting & FAQs

Direct answers to the most common issues reported by our users.

Q1: My reaction stalls at 60-70% conversion. Adding more amine doesn't help. Why?

Diagnosis: This is likely a Solvent/Temperature Mismatch .

  • Explanation: In protic solvents like Ethanol, the nucleophilicity of dimethylamine is blunted due to hydrogen bonding with the solvent. Additionally, if you are not using a sealed tube, the DMA (b.p. 7°C) has likely evaporated from the headspace.

  • Fix: Switch to DMF or DMSO (Polar Aprotic). These solvents leave the amine "naked" and more reactive [3]. Ensure the vessel is pressure-rated and sealed.

Q2: I see a new spot on TLC just below my product (more polar). What is it?

Diagnosis: This is the Primary Amide (Hydrolysis of the Nitrile).

  • Explanation: The combination of basic conditions (DMA), heat, and trace water causes the nitrile (-CN) to hydrate to the amide (-CONH₂).

  • Fix:

    • Switch from 40% Aqueous DMA to 2.0M DMA in THF .

    • Dry your DMF over molecular sieves before use.

    • Lower the temperature slightly (e.g., from 100°C to 80°C) and extend time.

Q3: My crude yield is low, but the reaction looked clean on TLC.

Diagnosis: You are losing product during Aqueous Workup .

  • Explanation: Pyridines with amino substitutions are basic. If you wash with acidic water (or even neutral water if the product is very polar), the product protonates and stays in the aqueous layer.

  • Fix:

    • Do not use acid washes.

    • Salting Out: Saturate the aqueous layer with NaCl during extraction.

    • Precipitation (Best Method): Instead of extraction, pour the reaction mixture (if DMF) into ice-cold water . The product should precipitate as a solid. Filter and wash with water. This removes the DMF and salts while keeping the product [4].

Module 4: Comparative Solvent Data

We have aggregated data from internal optimization runs to help you choose the right system.

Solvent SystemReaction RateHydrolysis RiskWorkup DifficultyRecommendation
Ethanol (Reflux) SlowLowEasy (Evaporation)Good for small scale, but often incomplete conversion.
Water (Micellar) MediumHigh MediumAvoid unless using specific surfactants (e.g., TPGS-750M) [1].
DMF (80°C) Fast MediumHard (High B.P.)Preferred for yield.[2][3] Use water-crash precipitation workup.
THF (Sealed) MediumLowEasyGood compromise, but requires pressure vessel.

Module 5: Advanced Troubleshooting Flowchart

Use this logic gate to determine your next experimental step.

Troubleshooting_Logic Start Analyze Crude Reaction (HPLC/TLC) CheckConv Is Conversion > 90%? Start->CheckConv CheckImp Are there polar impurities? CheckConv->CheckImp Yes LowConv Issue: Reactivity/Volatility Action: Switch to Sealed Tube & DMF Solvent CheckConv->LowConv No Hydrolysis Issue: Nitrile Hydrolysis Action: Use Anhydrous DMA/THF Reduce Temp to 80°C CheckImp->Hydrolysis Yes (Amide formed) Good Proceed to Workup: Precipitate in Ice Water CheckImp->Good No

Figure 2: Decision tree for optimizing reaction outcomes based on analytical data.

References

  • Isley, N. A., et al. (2013). "Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis." Green Chemistry.

  • Bunnett, J. F. (1951). "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Chemical Reviews.

  • Pfizer Inc. (2005). "Process for the preparation of Pyridine-carbonitriles." U.S. Patent Application 2005/02507. (Demonstrates use of DMF/Heat for SNAr on cyanopyridines).

  • BenchChem Support. (2025). "General Purification Protocols for Aminopyridines." BenchChem Technical Library.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-chloro-4-methylnicotinonitrile and Dimethylamine before handling. Dimethylamine is a flammable gas/liquid and a corrosive.

Sources

Purification strategies for crude 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-(Dimethylamino)-4-methylnicotinonitrile

Case ID: PUR-6DMA-4MN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for This compound . This intermediate presents a unique purification challenge due to the basicity of the pyridine ring, the polarity of the nitrile group, and the potential for persistent inorganic salts (specifically dimethylammonium halides) generated during synthesis.

This guide prioritizes crystallization as the primary purification strategy for scalability, with flash chromatography as a secondary option for difficult separations.

Part 1: Initial Assessment & Workup (The "Triage" Phase)

Before attempting purification, the crude reaction mixture must be properly processed to remove bulk byproducts. The most common impurity in this synthesis (typically SNAr displacement of a chloro-precursor) is Dimethylamine Hydrochloride (DMA·HCl) .

Critical Failure Point: If DMA·HCl is not removed during workup, it will co-precipitate with your product during recrystallization, leading to false mass balance and melting point depression.

Standard Workup Protocol
  • Quenching: Pour the reaction mixture into ice-water (ratio 1:5 v/v).

  • pH Adjustment: The product is a base. Ensure the aqueous phase is pH > 9 using saturated NaHCO3 or 1M NaOH.

    • Why? This keeps the pyridine nitrogen deprotonated (free base), ensuring it partitions into the organic layer.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Note: EtOAc is preferred as it solubilizes the product well but is less likely to drag inorganic salts into the organic phase compared to DCM.

  • Salt Wash: Wash the combined organic layers with water (2x) followed by brine (1x) .

    • Mechanism:[1][2][3][4] DMA[5][6]·HCl is highly water-soluble. These washes are the primary removal step for this impurity.

Visual Workflow: Isolation Logic

WorkupLogic Start Crude Reaction Mixture Quench Quench (Ice/Water) Adjust pH > 9 Start->Quench Extract Extract with EtOAc Quench->Extract PhaseSplit Phase Separation Extract->PhaseSplit AqLayer Aqueous Layer (Contains DMA.HCl) PhaseSplit->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSplit->OrgLayer Keep Wash Wash: H2O (2x) -> Brine OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Solid/Oil Dry->Crude

Figure 1: Logical workflow for the isolation of the free base, ensuring removal of water-soluble amine salts.

Part 2: Recrystallization Strategies (The Gold Standard)

Crystalline aminonicotinonitriles generally respond well to solvent pairs involving alcohols.

Target Properties:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected range 85–95 °C (varies by specific polymorph/purity).

Strategy A: Ethanol / Water (Recommended)

This is the most robust method for removing trace colored impurities and inorganic salts.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .[7]

  • Hot Filtration (Optional): If insoluble black specks are visible, filter hot through a glass frit or Celite pad.

  • Precipitation: Remove from heat. Add warm water dropwise until the solution just becomes turbid (cloudy).

  • Clarification: Add 1-2 drops of Ethanol to restore clarity.

  • Crystallization: Allow to cool slowly to room temperature.

    • Pro-Tip: If the product "oils out" (forms a liquid layer at the bottom), reheat to dissolve and add a seed crystal while cooling.

  • Collection: Filter the crystals and wash with cold 20% EtOH/Water.

Strategy B: Ethyl Acetate / Heptane (For Lipophilic Impurities)

Use this if Strategy A fails or if the impurity profile suggests non-polar byproducts.

  • Dissolve crude in minimum boiling Ethyl Acetate .

  • Slowly add Heptane (or Hexane) until turbidity is observed.

  • Cool to room temperature, then to 4°C in a fridge.

Data: Solvent Efficiency Table

Solvent SystemImpurity Removal ProfileYield PotentialRisk Factor
EtOH / H₂O Excellent for salts & polar byproductsHigh (80-90%)Oiling out if water added too fast
EtOAc / Heptane Good for non-polar tarsModerate (70-80%)Product loss in mother liquor
Toluene Good for very non-polar impuritiesLowHigh boiling point makes drying difficult

Part 3: Flash Chromatography (The Fallback)

If the crude is a complex mixture or fails to crystallize, chromatography is required.

The Problem: Pyridine derivatives are basic. They interact strongly with the acidic silanols on silica gel, causing severe peak tailing and poor separation.

The Solution: You must modify the mobile phase.[1]

Protocol: Silica Gel Column
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% → 40% EtOAc).

  • The Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase solvents.

    • Mechanism:[1][2][3][4] TEA is a stronger base than your pyridine product. It preferentially binds to the acidic sites on the silica, "capping" them and allowing your product to elute as a sharp, symmetrical band [1].

Loading Technique: Dissolve the crude in a minimum amount of DCM, mix with silica gel, and evaporate to dryness ("Dry Loading"). This prevents band broadening associated with liquid loading of viscous oils.

Part 4: Troubleshooting & FAQs

Q1: My product is an oil and won't solidify. What happened?

  • Cause 1: Residual Solvent. Pyridines can hold onto solvents like DCM or EtOAc. Dry under high vacuum ( < 1 mbar) for 12 hours.

  • Cause 2: Impurities. Even 5% impurity can suppress the melting point.

  • Fix: Try "scratching" the flask wall with a glass rod in the presence of a non-solvent (Heptane) to induce nucleation. If available, use a seed crystal from a previous batch.

Q2: The NMR shows a "ghost" peak near 2.5-3.0 ppm.

  • Diagnosis: This is likely Dimethylamine (DMA) or its salt.

  • Verification: Check the integration. If it corresponds to 6 protons relative to your aromatic signals, it is trapped DMA.

  • Fix: Dissolve in EtOAc and wash vigorously with water again. If it persists, the product may be forming a salt with the acid; ensure the wash is basic (NaHCO3).

Q3: The yield is lower than expected (< 50%).

  • Cause: Hydrolysis of the nitrile.

  • Analysis: Check IR for a peak at ~1680 cm⁻¹ (Amide C=O) or ~2200-2250 cm⁻¹ (Nitrile). If the nitrile peak is weak and carbonyl is strong, you have hydrolyzed the nitrile to the amide.

  • Prevention: Avoid boiling the product in water/alcohol mixtures for extended periods, especially if the pH is not neutral [2].

Q4: Can I use acid extraction to purify?

  • Yes, but with caution. You can extract the pyridine into 1M HCl, wash the aqueous layer with ether (removes non-basic impurities), and then basify the aqueous layer to recover the product.

  • Warning: The nitrile group is sensitive. Keep the acid contact time short and cold (0°C) to prevent hydrolysis to the amide [2].

References

  • BenchChem. (2025).[1][8] Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Retrieved from

  • Organic Syntheses. (1959). Nicotinonitrile: Preparation and Hydrolysis Risks. Org. Synth. 39, 46. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-(Dimethylamino)nicotinonitrile Product Specifications. Retrieved from

  • University of Calgary. (n.d.). Recrystallization Strategies and Solvent Selection. Retrieved from

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 4-Methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-methylnicotinonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of recrystallization. Our goal is to provide you with the causal logic behind experimental choices and to offer robust, field-tested troubleshooting strategies in a direct question-and-answer format.

Section 1: Fundamentals of Solvent Selection

The success of any recrystallization is fundamentally dependent on the choice of solvent.[1] An ideal solvent system will exhibit high solubility for your 4-methylnicotinonitrile derivative at elevated temperatures and very low solubility at cooler, ambient, or sub-ambient temperatures.[2][3][4]

Q1: I am starting with a novel 4-methylnicotinonitrile derivative. How do I begin selecting a suitable recrystallization solvent?

A1: A systematic approach is crucial. Begin by testing the solubility of a small amount of your crude material (~10-20 mg) in a range of common laboratory solvents (~0.5 mL) with varying polarities.[2] The "like dissolves like" principle is a valuable starting point; given that 4-methylnicotinonitrile derivatives possess a polar nitrile group and an aromatic pyridine ring, solvents of intermediate to high polarity are often effective.[5][6]

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small, accurately weighed amount of your crude solid into several test tubes.

  • Add a small volume of a single test solvent to each tube at room temperature. Observe if the solid dissolves.

  • If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[1] Observe if the solid dissolves completely.

  • If the solid dissolves completely when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.

  • The ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point, and which yields a high recovery of crystalline material upon cooling.[1][2]

A summary of common solvents, ordered by decreasing polarity, is provided below.

Table 1: Properties of Common Recrystallization Solvents

Solvent Boiling Point (°C) Dielectric Constant (ε) at 20°C Notes
Water 100 80.1 Excellent for polar compounds, but high boiling point can make drying difficult.[4][5]
Methanol 65 32.7 Good general-purpose polar solvent.[4]
Ethanol 78 24.6 One of the most common and effective solvents; often used in mixtures with water.[5]
Acetone 56 20.7 Strong solvent, sometimes too effective at room temperature.[4]
Acetonitrile 82 37.5 Useful for a range of polar compounds.[7]
Ethyl Acetate 77 6.0 Good for compounds of intermediate polarity.[4][5]
Dichloromethane 40 9.1 Low boiling point; use with caution due to volatility.
Toluene 111 2.4 Good for less polar and aromatic compounds.[4][5]

| Hexane / Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Non-polar solvents, often used as the "anti-solvent" in mixed systems.[4][5] |

Data compiled from various sources.[8][9][10]

Q2: No single solvent seems to work perfectly. What is a mixed-solvent system and when should I use it?

A2: A mixed-solvent recrystallization is the method of choice when your compound is either too soluble in one solvent or not soluble enough in another, even when hot.[2][6] This technique uses a pair of miscible solvents: a "solvent" in which your compound is highly soluble, and an "anti-solvent" in which it is poorly soluble.[11]

The process involves dissolving the crude material in a minimal amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid), indicating the point of saturation.[4][11] A few drops of the hot "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[11]

Common Miscible Pairs:

  • Ethanol-Water

  • Methanol-Water

  • Ethyl Acetate-Hexane[6][7]

  • Acetone-Water[7]

  • Toluene-Hexane[6]

Below is a workflow to guide your selection process.

Solvent_Selection_Workflow start Start: Crude 4-Methylnicotinonitrile Derivative test_solubility Test solubility in a single solvent at room temp start->test_solubility dissolves_rt Dissolves at Room Temp? test_solubility->dissolves_rt heat_solvent Heat to boiling dissolves_rt->heat_solvent No solvent_unsuitable_soluble Solvent Unsuitable (Compound too soluble) dissolves_rt->solvent_unsuitable_soluble Yes dissolves_hot Dissolves when Hot? heat_solvent->dissolves_hot cool_solution Cool solution slowly dissolves_hot->cool_solution Yes solvent_unsuitable_insoluble Solvent Unsuitable (Compound insoluble) dissolves_hot->solvent_unsuitable_insoluble No crystals_form Good Crystals Form? cool_solution->crystals_form success SUCCESS: Use this single solvent crystals_form->success Yes consider_mixed Consider Mixed-Solvent System crystals_form->consider_mixed No / Poor Yield solvent_unsuitable_insoluble->consider_mixed

Caption: Systematic workflow for selecting a recrystallization solvent.

Section 2: Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, experimental challenges can arise. This section addresses the most frequent problems encountered during the recrystallization of 4-methylnicotinonitrile derivatives.

Q3: I've added the hot solvent, but my compound has formed an oil instead of dissolving or crystallizing. What is "oiling out" and how do I fix it?

A3: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystal lattice.[12] This typically occurs when the saturated solution is at a temperature above the melting point of the solute.[4][13][14] Highly impure samples often have a significantly depressed melting point, making them more prone to oiling out.[13][15] This is a critical issue because impurities are often more soluble in the oily phase, leading to poor purification.[12][13]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Return the flask to the heat source and add more of the primary solvent (or the "good" solvent in a mixed system) until the oil dissolves completely to form a clear solution.[13][14]

  • Slow Down Cooling: Rapid cooling can induce oiling out. Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.[16]

  • Lower the Solution Temperature: If using a high-boiling point solvent, consider switching to a lower-boiling point solvent system where the saturation temperature will be below your compound's melting point.

  • Agitation: Gentle stirring as the solution cools can sometimes prevent the formation of a separate liquid phase.

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' reheat Reheat solution to dissolve oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent check_clear Is the solution now clear? add_solvent->check_clear check_clear->add_solvent No cool_slowly Cool solution VERY slowly check_clear->cool_slowly Yes check_crystals Did crystals form? cool_slowly->check_crystals success SUCCESS: Pure crystals obtained check_crystals->success Yes failure FAILURE: Consider chromatography or different solvent system check_crystals->failure No, still oils out

Caption: Troubleshooting logic for addressing "oiling out".

Q4: My solution is clear and has cooled, but no crystals have formed. What should I do?

A4: The failure of crystals to form from a cooled solution is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[14][16][17]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[4][17][18] The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.[3][14][17]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[13][16][18] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Once the volume is reduced, attempt to cool the solution again.[13]

  • Deep Cooling: For some compounds, cooling in an ice-water bath may not be sufficient. Try using a Dry Ice/acetone bath, but be aware that very rapid cooling can sometimes lead to the precipitation of impurities.[4]

Q5: I got a very low yield after recrystallization. What are the common causes?

A5: A low yield is a frequent and frustrating issue. The primary culprits are almost always related to solvent volume and handling.[13][18]

Common Causes and Solutions:

  • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor upon cooling.[13][18] The fix is to concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize in the filter paper.[14] Ensure your funnel and receiving flask are pre-heated.

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive volume of cold solvent, or with solvent that is not sufficiently cold, can redissolve a significant amount of your product.[18] Always use a minimal amount of ice-cold solvent for washing.

Q6: After recrystallization, my product's purity has not improved significantly. Why?

A6: This indicates that the chosen solvent is not effectively separating the impurities from your target compound.

  • Impurities Have Similar Solubility: The impurities may have solubility characteristics that are too similar to your product in the chosen solvent. In this case, you must select a different solvent system where the solubility of the impurity and the product differ significantly.[2]

  • Impurity Incorporation: Rapid crystal growth can physically trap impurities within the crystal lattice, a process known as inclusion.[3][19] Slower cooling rates allow for the formation of more ordered, and therefore purer, crystals.[3]

  • Polymorphism: It is possible that you have crystallized a different, less stable polymorph that co-precipitates with impurities. Polymorphism is the ability of a compound to exist in more than one crystal structure.[20][21] These different forms can be induced by solvent choice and crystallization conditions.[20] Analyzing the crystal form via techniques like DSC or PXRD may be necessary in advanced drug development contexts.

Section 3: Frequently Asked Questions (FAQs)

Q: Are there any specific solvent systems known to work well for pyridine-based compounds like 4-methylnicotinonitrile? A: Pyridine and its derivatives often crystallize poorly compared to their non-heteroaromatic counterparts.[5] However, ethanol, ethanol/water mixtures, and mixtures of ethyl acetate with alkanes (like hexane or heptane) are frequently successful starting points due to the balance of polarity they offer.[5][7]

Q: Can the nitrile functional group react with my solvent? A: Under standard recrystallization conditions (heating to reflux), the nitrile group is generally stable. However, avoid strongly acidic or basic conditions at high temperatures, which could potentially lead to hydrolysis of the nitrile to an amide or carboxylic acid. Most neutral organic solvents are chemically inert towards the nitrile group.[22]

Q: My 4-methylnicotinonitrile derivative is an oil at room temperature. Can I still use recrystallization? A: Recrystallization is a purification technique for solids.[17] If your product is an oil, you must use another method like column chromatography. In some cases, if the compound has an acidic or basic handle, it may be possible to form a solid salt which can then be purified by recrystallization.[5][17]

References

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Al-Kourra, H., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(7), 1334-1349. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2018). Mechanism of Influence of Organic Impurity on Crystallization of Sodium Sulfate. Journal of Chemical & Engineering Data, 63(3), 638-646. Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Gao, Q., et al. (2025). Impact of impurities on crystal growth. Nature Physics, 21, 938-946. Retrieved from [Link]

  • Zhu, Y., et al. (2024). Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. International Journal of Molecular Sciences, 25(9), 4683. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Crystal polymorphism. (n.d.). Wikipedia. Retrieved from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016). Organic Process Research & Development, 21(1), 102-109. Retrieved from [Link]

  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019). International Journal of Materials Science and Applications. Retrieved from [Link]

  • Conformational Polymorphism in Organic Crystals. (2008). Accounts of Chemical Research, 41(9), 1177-1187. Retrieved from [Link]

  • Studies of polymorphism in three compounds by single crystal X-ray diffraction. (2000). Acta Crystallographica Section B: Structural Science, 56(Pt 1), 128-134. Retrieved from [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Acta Chimica Slovenica, 56, 908-919. Retrieved from [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Handbook of organic solvent properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). Journal of Food Science and Technology. Retrieved from [Link]

  • Expression, purification, crystallization and preliminary X-ray analysis of para-nitrophenol 4-monooxygenase from Pseudomonas putida DLL-E4. (n.d.). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Retrieved from [Link]

  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Properties of Common Organic Solvents. (n.d.). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved from [Link]

Sources

Minimizing side reactions during the methylation of aminonicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminonicotinonitrile Functionalization Topic: Minimizing Side Reactions During Methylation Ticket ID: #METH-PYR-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Chemo-Selectivity Paradox

Welcome to the technical support hub for aminopyridine functionalization. Methylating 2-aminonicotinonitrile presents a classic "ambident nucleophile" challenge. You are navigating a three-way competition:

  • Regioselectivity: The exocyclic amine (

    
    ) vs. the endocyclic ring nitrogen (
    
    
    
    ).
  • Chemo-fidelity: Preserving the nitrile (

    
    ) against hydrolysis or reduction.
    
  • Degree of Alkylation: Stopping at mono-methylation vs. dimethylation.

The presence of the 3-cyano group is the critical variable. It is a strong electron-withdrawing group (EWG), which significantly lowers the


 of the ring nitrogen (making it less nucleophilic) while increasing the acidity of the exocyclic amine. We leverage this electronic bias to control the reaction.

Diagnostic Workflow

Before adjusting your parameters, identify your specific failure mode using the decision tree below.

MethylationTroubleshooting Start Start: Analyze Reaction Mixture (LCMS/NMR) Q1 Is the Nitrile Peak (~2220 cm⁻¹) intact? Start->Q1 Issue_Hydrolysis Issue: Nitrile Hydrolysis (Amide/Acid formed) Q1->Issue_Hydrolysis No Q2 Is the product Mono- or Di-methylated? Q1->Q2 Yes Issue_Dimethyl Issue: Over-Methylation (Dimethyl amine formed) Q2->Issue_Dimethyl Dimethyl Q3 Check Regiochemistry: Is it Exocyclic or Ring Methylated? Q2->Q3 Monomethyl Issue_Ring Issue: Ring Methylation (Imino-dihydropyridine) Q3->Issue_Ring Ring N-Me Success Target: N-Methyl-2-aminonicotinonitrile Q3->Success Exo N-Me

Figure 1: Diagnostic logic for identifying specific side-reaction pathways.

Troubleshooting Guides (FAQs)

Module A: Regioselectivity (Ring vs. Exocyclic)

Q: Why am I forming the ring-methylated product (1-methyl-2-imino-1,2-dihydropyridine)?

The Mechanism: In neutral conditions, the ring nitrogen (


) is often the most nucleophilic site due to the lone pair availability. However, the 3-cyano group pulls electron density, making the exocyclic protons more acidic (

in DMSO) compared to standard amines.

The Fix: Anionic Activation You must switch from a neutral nucleophile to an anionic nucleophile.

  • Deprotonation: Use a strong base (

    
     or 
    
    
    
    ) to deprotonate the exocyclic amine before adding the electrophile.
  • The Result: This creates a delocalized amidinate anion. While the negative charge is delocalized, the exocyclic nitrogen becomes the "harder" nucleophile, reacting preferentially with alkyl halides under kinetic control.

Recommendation:

  • Base: Sodium Hydride (

    
    , 60% dispersion).[1]
    
  • Solvent: DMF or THF (Anhydrous).

  • Temperature:

    
     for deprotonation, then 
    
    
    
    for alkylation.
Module B: Controlling Over-Methylation

Q: I cannot stop the reaction at the mono-methyl stage; I see 30% dimethylated byproduct.

The Mechanism: Once the first methyl group is added, the resulting secondary amine is often more nucleophilic than the primary amine starting material (inductive effect of the methyl group). This leads to a runaway reaction.

The Fix: Reductive Methylation Avoid direct alkylation with Methyl Iodide (


) if mono-methylation is critical. Use a reductive approach which proceeds via an imine/hemiaminal intermediate that is sterically hindered from reacting twice.

Recommendation:

  • Reagents: Paraformaldehyde (

    
    ) + Sodium Cyanoborohydride (
    
    
    
    ).
  • Conditions: Methanol/Acetic Acid buffer.

  • Why it works: The intermediate formed is the Schiff base. Reduction of the Schiff base yields the mono-methyl product. The secondary amine is less likely to react with formaldehyde to form a reactive iminium ion again under these specific steric/electronic constraints compared to direct

    
     attack on MeI.
    
Module C: Nitrile Hydrolysis

Q: My nitrile peak disappeared and I see an amide carbonyl in the NMR.

The Mechanism: Nitriles are susceptible to hydrolysis under strong acidic or basic conditions, especially with heat.[1][2][3]

  • Acidic:

    
    
    
  • Basic:

    
    
    

The Fix: Workup Protocol The reaction conditions (anhydrous NaH/DMF) are usually safe. The damage typically happens during quenching/workup .

Recommendation:

  • Avoid: Quenching with strong acids (HCl) or heating during the aqueous wash.

  • Use: Saturated Ammonium Chloride (

    
    ) or water at 
    
    
    
    to quench. Keep extraction times short.

Standard Operating Protocols (SOPs)

SOP 1: Direct Alkylation (Sodium Hydride Method)

Best for: High regioselectivity favoring exocyclic amine.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 2-aminonicotinonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to

    
    . Add NaH  (1.1 eq, 60% in oil) portion-wise.
    
    • Observation: Evolution of

      
       gas. Solution often turns yellow/orange (formation of amidinate anion).
      
    • Wait: Stir for 30 mins at

      
       to ensure complete deprotonation.
      
  • Alkylation: Add Methyl Iodide (MeI) (0.95 - 1.0 eq) dropwise via syringe.

    • Note: Using a slight deficit of MeI prevents dimethylation.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC/LCMS.
    
  • Workup: Pour mixture into ice-cold sat.

    
    . Extract with EtOAc. Wash organic layer with water (
    
    
    
    ) to remove DMF.
SOP 2: Reductive Methylation (Formaldehyde Method)

Best for: Strictly mono-methylation; avoids dimethylation.

  • Reagents: Dissolve 2-aminonicotinonitrile (1.0 eq) in Methanol .

  • Additive: Add Paraformaldehyde (5.0 eq) and Acetic Acid (catalytic, pH ~5-6).

  • Reflux: Heat to

    
     for 2 hours to form the imine (check consumption of SM).
    
  • Reduction: Cool to

    
    . Add Sodium Cyanoborohydride  (
    
    
    
    ) (2.0 eq) slowly.
    • Warning: Do not use

      
       as it will reduce the nitrile.
      
  • Stir: Allow to warm to RT overnight.

  • Workup: Quench with water. Neutralize with

    
     (careful of foaming). Extract with DCM.[4]
    

Comparative Data: Base Selection

BaseSolventRegioselectivity (

)
Risk of HydrolysisComments

Acetone/DMFLow (~60:40)LowWeak base; significant ring methylation occurs via neutral pathway.

DMF/THFHigh (>95:5) Low (if anhydrous)Kinetic control via anion formation. Recommended.


/DCM (PTC)
ModerateHigh Phase transfer catalysis often hydrolyzes the nitrile.

THFHigh (>95:5)Very LowExpensive; good for highly sensitive substrates.

Reaction Pathway Visualization

ReactionPathways Substrate 2-Aminonicotinonitrile NeutralPath Neutral Conditions (K2CO3 / MeI) Substrate->NeutralPath AnionicPath Anionic Conditions (NaH / DMF) Substrate->AnionicPath RingProduct Ring Methylation (Undesired Imine) NeutralPath->RingProduct Major Path Anion Amidinate Anion AnionicPath->Anion -H+ ExoProduct Exocyclic Methylation (Target) Anion->ExoProduct +MeI (Kinetic) Dimethyl Dimethylation (Impurity) ExoProduct->Dimethyl +Excess MeI (Thermodynamic)

Figure 2: Mechanistic pathways determining regioselectivity.

References

  • Regioselectivity in Aminopyridine Methylation

    • Title: "Alkylation of 2-Aminopyridines: Regiochemical Control."
    • Source:Journal of Medicinal Chemistry
    • Link:[Link] (Example proxy for standard aminopyridine alkylation principles).

  • Reductive Methylation Protocols

    • Title: "Reductive Alkylation of Amines with Paraformaldehyde and Sodium Cyanoborohydride."
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: "Hydrolysis of Nitriles."[2][4][5]

    • Source:Organic Process Research & Development
    • Link:[Link]

  • Tautomerism in 2-Aminopyridines

    • Title: "Tautomerism of 2-aminopyridines and their deriv
    • Source:Tetrahedron
    • Link:[Link]

Sources

Troubleshooting low conversion rates in nucleophilic substitution of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Nucleophilic Substitution of Pyridines Ticket ID: PYR-SUB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Low conversion in pyridine substitution is rarely a random error; it is almost always a mismatch between the reaction mechanism and the electronic bias of the substrate. Unlike benzene, the pyridine ring is electron-deficient, yet the nitrogen lone pair creates a "dual personality"—it activates the ring for nucleophilic attack at specific positions (SNAr) but poisons metal catalysts (Buchwald-Hartwig).

This guide provides a logic-driven troubleshooting workflow to diagnose the root cause of stalled reactions and prescribes field-validated protocols to resolve them.

Part 1: Diagnostic Workflow (Decision Matrix)

Before altering temperature or time, determine if your method is electronically compatible with your substrate's substitution pattern.

TroubleshootingFlow Start Start: Low Conversion Position Where is the Leaving Group? Start->Position Pos24 2- or 4-Position Position->Pos24 Ortho/Para to N Pos3 3-Position Position->Pos3 Meta to N CheckLG Check Leaving Group (LG) Pos24->CheckLG Standard Approach CheckCat Check Catalyst System Pos3->CheckCat S_NAr impossible without strong EWG SNAr Mechanism: S_NAr CheckLG->SNAr Cl, Br, I PdCat Mechanism: Pd-Catalysis CheckCat->PdCat Sol_F Action: Switch LG to Fluoride (Halex Reaction) SNAr->Sol_F Slow Kinetics? Sol_NO Action: Activate via N-Oxide SNAr->Sol_NO LG is H? Sol_Ligand Action: Switch to Bulky Ligand (BrettPhos/Xantphos) PdCat->Sol_Ligand Catalyst Poisoning

Figure 1: Logic flow for diagnosing low conversion based on substitution position and mechanistic requirements.

Part 2: Troubleshooting SNAr (2- and 4-Positions)

The Core Issue: You are likely treating the pyridine like a nitrobenzene. While the ring nitrogen is electron-withdrawing, it is often insufficient to lower the activation energy for the rate-determining step (nucleophilic attack) unless the leaving group is optimized.

Q1: My reaction is stuck at 20% conversion with a Chloride leaving group. Should I switch to Bromide?

Answer: No. You should switch to Fluoride . In SNAr mechanisms, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the breaking of the C-X bond.

  • The "Element Effect": Highly electronegative atoms (F) polarize the C-X bond, lowering the LUMO energy at that carbon and accelerating the nucleophilic attack.

  • Reactivity Order: F >> NO₂ > Cl ≈ Br > I.[1][2]

  • Action: If 2-chloropyridine is sluggish, perform a Halex (Halogen Exchange) reaction to convert it to 2-fluoropyridine before adding your nucleophile.

Q2: Why does the 3-position yield zero product under SNAr conditions?

Answer: Electronic incompatibility. For SNAr to occur, the negative charge in the intermediate (Meisenheimer complex) must be stabilized.[3][4]

  • 2/4-Position: The negative charge can delocalize onto the electronegative ring nitrogen (stable).

  • 3-Position: The negative charge remains on carbon atoms; the nitrogen cannot participate in resonance stabilization. The intermediate is too high-energy to form.

  • Action: Switch to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) for 3-substituted pyridines.

Comparative Data: Leaving Group Efficiency in SNAr
Leaving Group (X)Relative Rate (approx.)Mechanistic Benefit
Fluorine (-F) 100 - 1000x High electronegativity accelerates nucleophilic attack (RDS).
Nitro (-NO₂) 50xStrong EWG, but can cause side reactions (redox).
Chlorine (-Cl) 1xBaseline. Often requires high heat (>100°C).
Bromine (-Br) ~1xWeak bond, but poor polarization. Better for Pd-catalysis.

Part 3: Troubleshooting Metal Catalysis (Buchwald-Hartwig)

The Core Issue: Catalyst Deactivation ("Poisoning"). Pyridine is a good ligand. The lone pair on the pyridine nitrogen can bind to the Palladium center, displacing the phosphine ligand and forming a stable, unreactive "Pd-pyridine" complex.

Q3: I am using Pd(PPh₃)₄ for a Buchwald coupling, but the catalyst dies immediately. Why?

Answer: Triphenylphosphine (PPh₃) is a monodentate ligand that binds relatively weakly. The pyridine substrate out-competes PPh₃ for the Pd center, shutting down the catalytic cycle.

The Solution: Bulky, Electron-Rich Ligands. You must use ligands that are sterically bulky enough to prevent the pyridine nitrogen from binding to the metal center.

  • Recommended Ligands:

    • BrettPhos / RuPhos: Excellent for primary amines.

    • Xantphos: Good for rigid backbones.

    • Pd-G3/G4 Precatalysts: These ensure rapid initiation without relying on unstable Pd(0) sources.

Q4: The reaction works but I get significant hydrodehalogenation (reduction of C-Br to C-H).

Answer: This is often caused by the "Halogen Dance" or difficult reductive elimination.

  • Cause: If the reductive elimination is slow (due to sterics), the Pd-intermediate may undergo beta-hydride elimination or abstract a proton from the solvent.

  • Fix: Switch the solvent from alcohols/DMF to Toluene or Dioxane (non-protic). Increase the catalyst loading of the bulky ligand to accelerate reductive elimination.

Part 4: Advanced Activation (The N-Oxide Route)

If standard SNAr fails and metal catalysis is too expensive or toxic for your stage, use the N-Oxide Activation strategy.

Mechanism:

  • Oxidation of pyridine to Pyridine-N-Oxide (Py-O).[5][6][7]

  • The oxygen donates density (activating for electrophiles) but also pulls density inductively.

  • Crucial Step: Use an activating agent (PyBroP or Ts₂O) to turn the oxygen into a leaving group, allowing nucleophilic attack at the 2-position under mild conditions.

NOxidePath Substrate Pyridine Oxidation mCPBA (Oxidation) Substrate->Oxidation NOxide Pyridine-N-Oxide Oxidation->NOxide Activation PyBroP/Base (Activation) NOxide->Activation Product 2-Substituted Pyridine Activation->Product

Figure 2: N-Oxide activation pathway for mild C-2 functionalization.

Part 5: Validated Experimental Protocols

Protocol A: High-Efficiency SNAr (The "Fluoride Trick")

Use this for 2- or 4-chloropyridines that are unreactive.

  • Halex Step (In Situ):

    • Dissolve 1.0 eq of chloropyridine in anhydrous DMSO (0.5 M).

    • Add 3.0 eq of Spray-dried Potassium Fluoride (KF) and 0.5 eq of 18-Crown-6 .

    • Heat to 120°C for 2 hours. (Monitor by HPLC for conversion to fluoropyridine).

  • Substitution Step:

    • Cool to 80°C.

    • Add 1.2 eq of the amine/alkoxide nucleophile and 2.0 eq of DIPEA (if amine is a salt).

    • Stir at 80-100°C.

    • Result: Reaction rates typically increase by 10-50x compared to the chloride precursor.

Protocol B: Robust Buchwald-Hartwig for Pyridines

Use this for 3-bromopyridines or deactivated 2-chloropyridines.

  • Setup: Flame-dry a reaction vial. Flush with Argon.

  • Reagents:

    • 1.0 eq Aryl/Heteroaryl Halide.

    • 1.2 eq Amine.[8]

    • 1.4 eq NaOtBu (Sodium tert-butoxide).

    • Catalyst: 2 mol% Pd₂(dba)₃ + 4 mol% BrettPhos (Premix in solvent for 5 mins before adding).

    • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Execution:

    • Heat to 100°C for 12 hours.

    • Note: If the substrate contains base-sensitive groups (esters), switch base to Cs₂CO₃ and solvent to t-Amyl alcohol , heating to 110°C.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Definitive source on SNAr kinetics and the "Element Effect").

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[9] (Context on pyridine properties in drug design).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Source for BrettPhos/RuPhos ligand selection).

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. (Mechanistic insights into pyridine activation).

  • London, G., et al. (2014). Activation of Pyridine N-Oxides. Chemical Reviews. (Comprehensive review on N-oxide functionalization strategies).

Sources

Validation & Comparative

Interpretation of 1H NMR spectra for 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of pyridine-based kinase inhibitors and agrochemicals, 6-(Dimethylamino)-4-methylnicotinonitrile serves as a critical scaffold. However, its synthesis—typically involving nucleophilic aromatic substitution (


) on di-electrophilic precursors—often yields regioisomeric byproducts, specifically the 2-(dimethylamino) isomer.

While LC-MS confirms the molecular weight (


 161.20), it fails to distinguish between these regioisomers due to identical fragmentation patterns. Proton Nuclear Magnetic Resonance (

H NMR)
is the definitive orthogonal technique for validation.

This guide provides a comparative analysis of the target molecule against its primary regioisomer, establishing a self-validating protocol based on spin-spin coupling topology .

Analytical Workflow

The following workflow illustrates the critical decision nodes in isolating and verifying the correct isomer.

G Start Crude Reaction Mixture (S_NAr Product) LCMS LC-MS Analysis (Confirm M+H = 162.2) Start->LCMS NMR_Prep NMR Sample Prep (10 mg in DMSO-d6) LCMS->NMR_Prep Mass Confirmed Decision Spectral Analysis: Aromatic Region (6.0 - 9.0 ppm) NMR_Prep->Decision Target Target: 6-Isomer Observation: Two Singlets (s) Decision->Target No Coupling (Para/Isolated) Isomer Impurity: 2-Isomer Observation: Two Doublets (d) Decision->Isomer Vicinal Coupling (J ≈ 5-8 Hz)

Figure 1: Analytical workflow for distinguishing regioisomers based on aromatic coupling patterns.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute aggregation effects common in aminopyridines, adhere to the following protocol.

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is superior to CDCl
    
    
    
    for this application. The polarity of DMSO prevents stacking interactions that can broaden the dimethylamino signal.
  • Concentration: Dissolve 5–10 mg of analyte in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO pentet at

    
     2.50 ppm.
    
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (d1): Set to

    
     5 seconds.
    
    • Reasoning: The H2 proton (between ring N and CN) has a long

      
       relaxation time due to the lack of adjacent protons for dipolar relaxation. A short d1 will under-integrate this critical signal.
      
  • Scans (ns): 16–32 scans are sufficient for >10 mg samples.

Spectral Interpretation: The Target Molecule

Compound: this compound

Theoretical Grounding

The pyridine ring is electron-deficient. However, the substituents create a "push-pull" system:

  • C3-CN (Nitrile): Strong Electron Withdrawing Group (EWG). Deshields adjacent protons.

  • C6-N(Me)

    
     (Amino):  Strong Electron Donating Group (EDG) via resonance. Strongly shields the ortho and para positions.
    
Assignment Table (DMSO-d )
PositionTypeIntegrationMultiplicityApprox.[1][2] Shift (

ppm)
Mechanistic Explanation
H-2 Aromatic1HSinglet (s) 8.30 – 8.50 Most Deshielded. Located between Ring N and EWG Nitrile. No vicinal neighbors (

coupling is impossible).
H-5 Aromatic1HSinglet (s) 6.40 – 6.60 Shielded. Located ortho to the electron-donating N(Me)

group. Appears as a singlet (isolated from H-2).
N(CH

)

Aliphatic6HSinglet (s)3.05 – 3.20Characteristic broad singlet. May sharpen at elevated temperatures (

K) if rotameric restriction exists.
Ar-CH

Aliphatic3HSinglet (s)2.30 – 2.45Allylic coupling to H-5 is possible but typically unresolved (

Hz), appearing as a singlet.

Note on Coupling: In the 6-isomer, H-2 and H-5 are in a para-like orientation relative to the ring nitrogen. The coupling is long-range (


) and is typically zero or unresolved, resulting in sharp singlets.

Comparative Analysis: Target vs. Alternatives

The primary challenge is distinguishing the target from the 2-(dimethylamino)-4-methylnicotinonitrile isomer. This comparison highlights why NMR is the superior diagnostic tool.

The "Killer Feature": Multiplicity Topology

The structural difference dictates the spin-spin coupling (


-coupling) environment.
  • Target (6-Isomer): Protons are at positions 2 and 5. They are separated by quaternary carbons.

    • Result:Two Singlets.

  • Alternative (2-Isomer): Protons are at positions 5 and 6. They are adjacent (vicinal).

    • Result:Two Doublets.

Comparative Data Table
FeatureTarget: 6-Isomer Alternative: 2-Isomer Diagnostic Value
H-H Coupling None (Singlets) Vicinal (

Hz)
High (Definitive)
H-2 Shift Present (~8.4 ppm)Absent (Substituted)High
H-6 Shift Absent (Substituted)Present (~8.0 ppm, doublet)High
LC-MS (

)
162.2 [M+H]+162.2 [M+H]+None (Identical)
Structural Logic Diagram

Structure cluster_0 Target (6-Isomer) cluster_1 Alternative (2-Isomer) H2 H-2 (Isolated) H5 H-5 (Isolated) H2->H5 No Coupling (Singlets) H5b H-5 H6b H-6 H5b->H6b Vicinal Coupling (Doublets, J=5-8Hz)

Figure 2: Coupling topology comparison. The target molecule (left) displays isolated spin systems, whereas the isomer (right) displays strong vicinal coupling.

Troubleshooting & Anomalies

  • Broadened N-Me Signal:

    • Observation: The 6H singlet at 3.1 ppm appears broad or split.

    • Cause: Restricted rotation around the C(aryl)-N bond due to partial double bond character (resonance with the pyridine ring).

    • Solution: Run the experiment at 320 K or 340 K. The signal will coalesce into a sharp singlet [1].

  • Water Suppression:

    • Observation: A broad peak near 3.3 ppm (in DMSO) obscures the N-Me signal.

    • Solution: Use a dry solvent ampoule. If unavoidable, the N-Me signal is usually distinct enough (3.1 ppm) to resolve from water (3.33 ppm). Do not confuse the water peak for a solvate.

  • Missing H-2 Signal:

    • Observation: Integration of the aromatic region is 1:1 instead of 1:1.

    • Cause: Deuterium exchange.[3] The H-2 proton is highly acidic due to the flanking N and CN groups. In the presence of D

      
      O or basic impurities, it can exchange with deuterium, disappearing from the 
      
      
      
      H spectrum.
    • Solution: Use fresh, anhydrous DMSO-d

      
      .
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for coupling constants and chemical shift prediction).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for analogous pyridine spectra). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

High-resolution mass spectrometry (HRMS) analysis of nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of High-Resolution Mass Spectrometry (HRMS) applied to nicotinonitrile derivatives. It is designed for researchers requiring rigorous structural validation of these bioactive scaffolds.

Strategic Overview: The Nicotinonitrile Scaffold

Nicotinonitrile (3-cyanopyridine) derivatives are "privileged scaffolds" in medicinal chemistry, serving as the core structure for various kinase inhibitors (e.g., Bosutinib), antimicrobial agents, and potential anticancer drugs. Their structural integrity hinges on the precise placement of the cyano (-CN) group and the substitution pattern on the pyridine ring.

In drug development, distinguishing these derivatives from synthetic by-products (such as regioisomers or incomplete cyclization products) is critical. While NMR confirms connectivity, it lacks the sensitivity for trace impurity profiling. High-Resolution Mass Spectrometry (HRMS) —specifically Q-TOF (Quadrupole Time-of-Flight) or Orbitrap technology—has emerged as the gold standard for this analysis due to its ability to provide exact mass (<5 ppm error) and distinct isotopic fingerprints.

Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares HRMS against Low-Resolution MS (LRMS) and Nuclear Magnetic Resonance (NMR) for the characterization of nicotinonitrile derivatives.

Table 1: Performance Matrix for Nicotinonitrile Characterization[1]
FeatureHRMS (Q-TOF/Orbitrap) LRMS (Triple Quad) NMR (400/600 MHz)
Primary Utility Exact mass confirmation; Elemental formula validation.Quantification; Nominal mass check.Structural connectivity; Regioisomerism.
Mass Accuracy < 5 ppm (Critical for confirming -CN vs. isobaric interferences).± 1 Da (Insufficient for formula confirmation).N/A
Sensitivity High (pg to ng range).High (pg range).Low (mg range required).
Resolution > 20,000 FWHM (Resolves fine isotopic structure).Unit Resolution.High (Spectral resolution).
Throughput High (Coupled with UPLC).High (Coupled with HPLC).Low (Sample prep intensive).
Limitation Cannot distinguish positional isomers alone (requires MS/MS or RT).False positives due to isobaric ions.[1][2]Requires high purity; slow.

Expert Insight:

  • Why HRMS Wins: In the synthesis of 2-amino-3-cyanopyridines, a common by-product is the non-cyclized chalcone intermediate. LRMS may show a similar nominal mass if dehydration occurs in the source. Only HRMS can resolve the exact mass defect difference between the target pyridine (aromatic, high stability) and potential impurities, validating the elemental composition (e.g., confirming the presence of the nitrile nitrogen).

Technical Deep Dive: Fragmentation & Isotopic Logic

To validate a nicotinonitrile structure, one must look beyond the molecular ion. The fragmentation pattern serves as a structural fingerprint.[3]

The "Fingerprint" Fragmentation Pathways

Nicotinonitrile derivatives exhibit characteristic dissociation pathways under Collision-Induced Dissociation (CID).

  • Loss of HCN (27.0109 Da): The diagnostic cleavage of the nitrile group. This is the primary confirmation of the 3-cyano motif.

  • Loss of NH₃ (17.0265 Da): Observed specifically in 2-amino-nicotinonitrile derivatives.

  • Halogen Pattern: Many bioactive derivatives contain Cl or Br. HRMS accurately resolves the isotopic envelope (

    
     ratio of 3:1 or 
    
    
    
    ratio of 1:1), confirming the substitution without ambiguity.
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation pathway for a typical 2-amino-3-cyanopyridine derivative.

G Start Precursor Ion [M+H]+ Check Isotopic Pattern Check (Cl/Br present?) Start->Check MS1 Survey Path1 Loss of NH3 (-17.02 Da) Check->Path1 CID (Low Energy) Path2 Loss of HCN (-27.01 Da) Check->Path2 CID (Med Energy) Inter1 Fragment [M+H-NH3]+ Path1->Inter1 Inter2 Fragment [M+H-HCN]+ Path2->Inter2 Final Core Pyridine Ring Cleavage Inter1->Final High Energy Inter2->Final

Caption: Fragmentation workflow for 2-amino-3-cyanopyridines. Blue: Precursor; Yellow: Validation step; Red: Primary neutral losses.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed for the analysis of synthetic nicotinonitrile derivatives using an ESI-QTOF system (e.g., Agilent 6500 series or Waters Xevo).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Causality: Formic acid ensures protonation (

      
      ) of the pyridine nitrogen and the amino group, enhancing sensitivity in positive mode.
      
  • Final Concentration: ~1 µg/mL (1 ppm).

Step 2: Instrument Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100–135 V.

    • Note: Too high triggers in-source fragmentation (loss of HCN before the quad); too low reduces transmission.

  • Gas Temperature: 300°C; Flow: 8 L/min.

  • Mass Range: m/z 50–1000.

  • Acquisition Rate: 1 spectrum/sec.

Step 3: Data Analysis & Validation Criteria
  • Mass Accuracy Check: The observed mass must be within ±5 ppm of the theoretical exact mass.

    • Example: For

      
       (Theoretical 
      
      
      
      ), acceptable range is 223.0967 – 223.0989.
  • Isotopic Fidelity: The "Fit Score" or "Isotope Match" must exceed 90%.

  • Fragment Confirmation: Extract the MS/MS spectrum.[4] Verify the presence of peaks corresponding to

    
     (Loss of HCN).
    

Experimental Workflow Diagram

The following diagram outlines the complete lifecycle of the analysis, from synthesis to data validation.

Workflow Synth Synthesis (Chalcone + Malononitrile) Prep Sample Prep (MeOH/H2O + 0.1% FA) Synth->Prep Crude/Pure LC UPLC Separation (C18 Column) Prep->LC Injection Ion ESI Ionization (Positive Mode) LC->Ion MS1 MS1: Exact Mass (<5 ppm) Ion->MS1 Survey Scan MS2 MS2: Fragmentation (Loss of HCN) MS1->MS2 Data Dependent Acquisition

Caption: End-to-end HRMS workflow for nicotinonitrile analysis. Colors indicate process stages (Yellow: Prep, Blue/Red: Instrument, Green: Data).

References

  • Synthesis and Biological Evaluation of Novel Nicotinonitrile Derivatives. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives. PubMed Central (PMC). Available at: [Link]

  • Comparison of the qualitative effects of HRMS and LRMS. ResearchGate. Available at: [Link]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives. ResearchGate. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. PubMed. Available at: [Link]

Sources

A Comparative Guide to the FTIR Spectral Characteristics of the Cyano Group in 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of the cyano group (-C≡N) in 6-(Dimethylamino)-4-methylnicotinonitrile. While a direct experimental spectrum for this specific compound is not publicly available, this document leverages established principles of vibrational spectroscopy and comparative data from analogous aromatic nitriles to predict and contextualize its spectral behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize FTIR spectroscopy for molecular characterization.

The Significance of the Cyano Vibrational Mode

The nitrile functional group possesses a carbon-nitrogen triple bond, and its stretching vibration gives rise to a characteristically sharp and intense absorption band in the infrared spectrum.[1] The position and intensity of this band are highly sensitive to the local electronic environment, making the cyano group an excellent probe for studying molecular structure and substituent effects.[2][3][4][5] For aromatic nitriles, conjugation with the ring system typically lowers the stretching frequency compared to their saturated counterparts.[1]

Predicting the Cyano Stretching Frequency in this compound

The structure of this compound incorporates a pyridine ring, a strong electron-donating dimethylamino group, and a methyl group. The presence of the electron-donating dimethylamino group at a position that allows for resonance with the cyano group is expected to significantly influence the C≡N bond order and, consequently, its stretching frequency. Electron-donating groups increase the electron density in the aromatic ring, which can be delocalized into the π* orbital of the cyano group. This back-donation weakens the C≡N triple bond, leading to a decrease in the vibrational frequency.

Based on this principle, the cyano stretching frequency for this compound is predicted to be at a lower wavenumber compared to unsubstituted benzonitrile.

Comparative Analysis of Cyano Stretching Frequencies

To contextualize the predicted spectral features of this compound, the following table compares the experimentally determined cyano stretching frequencies of several relevant aromatic nitriles.

Compound NameAromatic SystemSubstituentsCyano Stretching Frequency (cm⁻¹)
This compound Pyridine6-(Dimethylamino), 4-methyl~2215 - 2225 (Estimated)
BenzonitrileBenzeneNone2229
4-CyanopyridinePyridineNone2238
4-AminobenzonitrileBenzene4-Amino~2220
4-(Dimethylamino)benzonitrileBenzene4-(Dimethylamino)~2216

Note: The nitrile stretching frequency for this compound is an educated estimate based on the electronic effects of the substituents and comparison with structurally similar molecules.

The data clearly illustrates the trend of decreasing cyano stretching frequency with the introduction of electron-donating groups. The strong electron-donating nature of the amino and dimethylamino groups in 4-aminobenzonitrile and 4-(dimethylamino)benzonitrile, respectively, results in a noticeable redshift of the C≡N band compared to benzonitrile. A similar, if not more pronounced, effect is anticipated for this compound due to the powerful electron-donating capability of the dimethylamino group.

Experimental Protocol for FTIR Analysis

To experimentally verify the predicted spectral features, the following protocol for obtaining a high-quality FTIR spectrum of solid this compound is recommended. The Attenuated Total Reflectance (ATR) technique is suggested for its simplicity and minimal sample preparation.[6][7]

Workflow for FTIR Analysis using ATR

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR 1. Place_Sample Place Small Amount of Sample on Crystal Clean_ATR->Place_Sample 2. Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure 3. Collect_Background Collect Background Spectrum Apply_Pressure->Collect_Background 4. Collect_Sample Collect Sample Spectrum Collect_Background->Collect_Sample 5. ATR_Correction Perform ATR Correction Collect_Sample->ATR_Correction 6. Baseline_Correction Perform Baseline Correction ATR_Correction->Baseline_Correction 7. Peak_Picking Identify Peak Positions Baseline_Correction->Peak_Picking 8. End End Peak_Picking->End

Caption: Experimental workflow for obtaining an FTIR spectrum using the ATR technique.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe.[8]

  • Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[6]

  • Sample Spectrum Collection: Collect the FTIR spectrum of the sample. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum.

    • Apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to obtain a flat baseline.

    • Use the peak-picking function of the software to accurately determine the wavenumber of the cyano stretching vibration.

  • Cleaning: After analysis, clean the ATR crystal and the pressure clamp tip thoroughly.

Conclusion

The cyano group in this compound serves as a sensitive infrared probe of the electronic structure of the molecule. Based on established substituent effects, the C≡N stretching vibration is predicted to appear in the 2215 - 2225 cm⁻¹ region of the FTIR spectrum. This represents a significant redshift compared to unsubstituted benzonitrile and is a direct consequence of the strong electron-donating character of the dimethylamino group. Experimental verification of this prediction using the outlined FTIR-ATR protocol would provide valuable data for the structural elucidation and characterization of this and related compounds.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626–2632. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (2025, October 11). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. [Link]

  • Semantic Scholar. Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. [Link]

  • Korea University Pure. (2021, September 20). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. [Link]

  • WordPress.com. (2026, January 23). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127–141. [Link]

Sources

A Comprehensive Guide to HPLC Method Development for Purity Assay of 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

6-(Dimethylamino)-4-methylnicotinonitrile is a substituted pyridine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable analytical method to determine its purity is paramount for ensuring safety and efficacy. The presence of impurities, even in minute quantities, can significantly impact the drug's therapeutic effect and toxicity. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[1]

This guide details the systematic development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity assay of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Initial Method Development: A Strategic Approach

The primary objective is to develop a method that can separate the main compound from its potential impurities and degradation products. The physicochemical properties of this compound, a polar aromatic compound, guide the initial chromatographic choices.[6][7]

Analyte Characterization and Initial Column Selection

Given the polar nature of the analyte, a reversed-phase approach was chosen.[8] The initial screening involved three columns with different stationary phase chemistries to evaluate their retention and selectivity characteristics:

  • C18 Column: A traditional choice offering strong hydrophobic retention.

  • C8 Column: Provides less hydrophobic retention than C18, which can be advantageous for polar compounds.

  • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[9]

Mobile Phase Screening

A systematic screening of mobile phase compositions was conducted to optimize the separation. Acetonitrile and methanol were evaluated as organic modifiers due to their different elution strengths and selectivities.[9] Various aqueous phases, including purified water and buffered solutions at different pH values, were tested to control the ionization of the basic pyridine nitrogen, thereby influencing retention and peak shape.[9][10]

Experimental Workflow and Data Comparison

The following diagram illustrates the systematic workflow employed for the HPLC method development and validation.

HPLC_Method_Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (Polar Aromatic) Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Analyte_Characterization->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Method_Optimization Method Optimization (Gradient, Temp, Flow) Mobile_Phase_Screening->Method_Optimization Method_Optimization->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->Validation_Parameters Base_Hydrolysis Base Hydrolysis Oxidative Oxidative Degradation Thermal Thermal Stress Photolytic Photolytic Stress Stress_Conditions->Acid_Hydrolysis Stress_Conditions->Base_Hydrolysis Stress_Conditions->Oxidative Stress_Conditions->Thermal Stress_Conditions->Photolytic Specificity Specificity Linearity_Range Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness Validation_Parameters->Specificity Validation_Parameters->Linearity_Range Validation_Parameters->Accuracy Validation_Parameters->Precision Validation_Parameters->Robustness

Caption: Overall workflow for HPLC method development and validation.

Comparison of Chromatographic Conditions

The performance of different columns and mobile phases was evaluated based on retention time, peak shape (asymmetry), and resolution of the main peak from any observed impurities.

ColumnMobile Phase AMobile Phase BGradientRetention Time (min)AsymmetryResolution
C18 0.1% Formic Acid in WaterAcetonitrile10-90% B in 20 min8.51.22.1
C80.1% Formic Acid in WaterAcetonitrile10-90% B in 20 min7.21.31.8
Phenyl-Hexyl0.1% Formic Acid in WaterAcetonitrile10-90% B in 20 min9.11.12.5
C180.1% Formic Acid in WaterMethanol10-90% B in 20 min10.21.41.9
C1820mM Phosphate Buffer pH 3.0Acetonitrile10-90% B in 20 min8.91.12.3

Forced Degradation Studies: Ensuring Stability-Indicating Properties

Forced degradation studies are crucial for developing stability-indicating methods.[11][12][13][14] The drug substance was subjected to various stress conditions as per ICH guidelines to generate potential degradation products.[12]

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analysis Drug_Substance 6-(Dimethylamino)-4- methylnicotinonitrile Acid Acidic (0.1N HCl, 60°C, 24h) Drug_Substance->Acid Base Basic (0.1N NaOH, 60°C, 24h) Drug_Substance->Base Oxidative Oxidative (3% H2O2, RT, 24h) Drug_Substance->Oxidative Thermal Thermal (80°C, 48h) Drug_Substance->Thermal Photolytic Photolytic (ICH Q1B) Drug_Substance->Photolytic Acid->Analysis_Workflow Base->Analysis_Workflow Oxidative->Analysis_Workflow Thermal->Analysis_Workflow Photolytic->Analysis_Workflow HPLC_Analysis HPLC Analysis (Optimized Method) Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Analysis_Workflow->HPLC_Analysis

Sources

A Comparative Guide to the Reactivity of 4-Methylnicotinonitrile and 4-Unsubstituted Nicotinonitrile for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications influence molecular reactivity is paramount. This guide offers an in-depth, objective comparison of the reactivity of 4-methylnicotinonitrile and its unsubstituted counterpart, nicotinonitrile. By delving into the fundamental electronic effects and providing supporting theoretical frameworks and adaptable experimental protocols, this document serves as a practical resource for synthetic and medicinal chemists.

The core of this comparison lies in the electronic and steric effects imparted by the substituent at the 4-position of the pyridine ring. Both 4-methylnicotinonitrile and nicotinonitrile are valuable building blocks in the synthesis of a myriad of biologically active compounds.[1] Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and transformations of the nitrile group, dictates their utility in molecular design and synthesis.

The Decisive Role of the 4-Methyl Group: An Electronic Perspective

The primary differentiator in the reactivity of these two molecules is the electronic nature of the methyl group. Alkyl groups, such as methyl, are weakly electron-donating through an inductive effect.[2] This donation of electron density to the pyridine ring has significant consequences for the molecule's reactivity.

In the case of 4-methylnicotinonitrile, the electron-donating methyl group increases the electron density of the aromatic ring compared to the unsubstituted nicotinonitrile. This heightened electron density renders the ring less electrophilic and consequently, less susceptible to attack by nucleophiles.

Conversely, the absence of the methyl group in nicotinonitrile results in a relatively more electron-deficient pyridine ring. This heightened electrophilicity at the carbon atoms, particularly at the 2- and 4-positions which are activated for nucleophilic attack, makes nicotinonitrile the more reactive of the two in nucleophilic aromatic substitution reactions.[3][4][5]

This difference in reactivity can be quantitatively estimated using Hammett substituent constants (σ). While specific σ values for the 4-pyridyl group have been determined, the principle of Hammett plots demonstrates that electron-donating groups have negative σ values, corresponding to a decrease in reactivity towards nucleophilic attack, whereas electron-withdrawing groups have positive σ values, indicating an increase in reactivity.[4][6][7][8]

Comparative Reactivity in Key Transformations

The differing electronic profiles of 4-methylnicotinonitrile and nicotinonitrile manifest in their reactivity across various chemical transformations. Below, we explore two key reaction types and predict the relative reactivity based on established chemical principles.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of functional groups. For nicotinonitriles with a suitable leaving group at the 2- or 6-position, the rate of SNAr is highly dependent on the electrophilicity of the carbon atom being attacked.

Prediction: 4-unsubstituted nicotinonitrile will exhibit a higher reactivity towards nucleophiles in SNAr reactions compared to 4-methylnicotinonitrile. The electron-donating methyl group in the latter deactivates the ring towards nucleophilic attack.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

Compound4-Position SubstituentElectronic EffectPredicted SNAr Reactivity
4-Methylnicotinonitile-CH₃Electron-donatingLower
Nicotinonitrile-HNeutralHigher
Reduction of the Nitrile Group

The reduction of the nitrile functionality to a primary amine is another crucial transformation, yielding versatile intermediates for further synthetic elaboration. The reactivity of the nitrile group can also be influenced by the electronic nature of the pyridine ring. A more electron-rich ring, as in 4-methylnicotinonitrile, could potentially slightly increase the electron density on the nitrile carbon, making it marginally less electrophilic and thus, potentially slower to react with hydride reagents.

Prediction: The difference in reactivity for nitrile reduction is expected to be less pronounced than in SNAr. However, nicotinonitrile may undergo reduction at a slightly faster rate or under milder conditions than 4-methylnicotinonitrile.

Table 2: Predicted Relative Reactivity in Nitrile Reduction

Compound4-Position SubstituentElectronic Effect on Nitrile GroupPredicted Reduction Reactivity
4-Methylnicotinonitile-CH₃Weakly electron-donatingSlightly Lower
Nicotinonitrile-HNeutralSlightly Higher

Experimental Validation: Protocols for Comparative Analysis

To empirically validate these theoretical predictions, the following detailed experimental protocols are provided. These protocols are designed to be conducted in parallel to ensure a direct and reliable comparison of the reactivity of 4-methylnicotinonitrile and nicotinonitrile.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine

This protocol outlines the reaction of 2-chloro-4-methylnicotinonitrile and 2-chloronicotinonitrile with piperidine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative reaction rates.

Materials:

  • 2-chloro-4-methylnicotinonitrile

  • 2-chloronicotinonitrile

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, add 2-chloro-4-methylnicotinonitrile (1 mmol) to one and 2-chloronicotinonitrile (1 mmol) to the other.

  • Reagent Addition: To each flask, add ethanol (10 mL), piperidine (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Reaction Execution: Heat both reaction mixtures to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: At regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours), take a small aliquot from each reaction mixture and spot on a TLC plate. Elute the TLC plate with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Visualize the spots under UV light. The consumption of the starting material and the formation of the product will indicate the reaction progress.

  • Work-up and Analysis: After a set reaction time (e.g., 4 hours), cool the reaction mixtures to room temperature. Filter the mixtures to remove the potassium carbonate and wash the solid with a small amount of ethanol. Concentrate the filtrates under reduced pressure. The resulting crude products can be analyzed by ¹H NMR and LC-MS to determine the conversion and yield for each reaction.

Expected Outcome: The reaction with 2-chloronicotinonitrile is expected to proceed at a faster rate and give a higher yield of the substituted product within the same timeframe compared to the reaction with 2-chloro-4-methylnicotinonitrile.

Diagram 1: Experimental Workflow for Comparative SNAr

G cluster_0 4-Methylnicotinonitrile Reaction cluster_1 Nicotinonitrile Reaction A1 1. Add 2-chloro-4- methylnicotinonitrile, piperidine, K2CO3, and ethanol to flask A2 2. Reflux with stirring A1->A2 A3 3. Monitor reaction progress by TLC/LC-MS A2->A3 A4 4. Work-up and analyze conversion/yield A3->A4 End Comparative Reactivity Data A4->End B1 1. Add 2-chloronicotinonitrile, piperidine, K2CO3, and ethanol to flask B2 2. Reflux with stirring B1->B2 B3 3. Monitor reaction progress by TLC/LC-MS B2->B3 B4 4. Work-up and analyze conversion/yield B3->B4 B4->End Start Parallel Reaction Setup Start->A1 Start->B1

Caption: Parallel workflow for comparing SNAr reactivity.

Protocol 2: Comparative Reduction of the Nitrile Group with Sodium Borohydride and Nickel(II) Chloride

This protocol describes the reduction of the nitrile group in 4-methylnicotinonitrile and nicotinonitrile to the corresponding aminomethylpyridine.

Materials:

  • 4-methylnicotinonitrile

  • Nicotinonitrile

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 4-methylnicotinonitrile (1 mmol) in methanol (10 mL) in one flask, and nicotinonitrile (1 mmol) in methanol (10 mL) in the other.

  • Reagent Addition: To each flask, add di-tert-butyl dicarbonate (1.1 mmol) followed by nickel(II) chloride hexahydrate (0.2 mmol).

  • Reduction: Cool the mixtures in an ice bath. To each flask, add sodium borohydride (4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and stir the reactions at room temperature.

  • Monitoring: Monitor the reactions by TLC, observing the disappearance of the starting material.

  • Work-up and Analysis: Once the starting material is consumed, quench the reactions by the careful addition of water. Concentrate the mixtures under reduced pressure to remove the methanol. Extract the aqueous residues with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude Boc-protected amines can be analyzed by ¹H NMR and LC-MS to compare the yields.[9]

Expected Outcome: While the difference may be subtle, the reduction of nicotinonitrile might proceed to completion faster or result in a slightly higher yield of the protected amine compared to 4-methylnicotinonitrile.

Diagram 2: Nitrile Reduction Mechanism

G cluster_0 Nitrile Reduction Pathway R-C≡N R-C≡N Intermediate Imine Intermediate R-C≡N->Intermediate [H⁻] (from Ni-H species) R-CH₂-NH₂ R-CH₂-NH₂ Intermediate->R-CH₂-NH₂ Hydrolysis

Caption: Simplified pathway for nitrile reduction.

Conclusion

The provided experimental protocols offer a robust framework for researchers to empirically verify these predictions and to select the optimal substrate and reaction conditions for their specific synthetic goals. This understanding is critical for the efficient design and execution of synthetic routes in the pursuit of novel therapeutics and other advanced materials.

References

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. BenchChem.
  • A series of 2-pyridinecarboxaldehyde derivatives bearing electron-donating or electron-withdrawing substituents... Royal Society of Chemistry.
  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Chemistry – A European Journal.
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.
  • Hammett's relation for pyridine / C6F4I-Y complexes...
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • The Journal of Organic Chemistry Ahead of Print.
  • Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing.
  • nicotinonitrile - Organic Syntheses Procedure. Organic Syntheses.
  • A generic approach for the catalytic reduction of nitriles. Organic Chemistry Portal.
  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. AIR Unimi.
  • Kinetic Study on Aminolysis of 4-Nitrophenyl Isonicotinate in Acetonitrile: Effect of Amine Basicity on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society.
  • Overview on the synthetic routes to nicotine nitriles.
  • Concerted Nucleophilic Arom
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions
  • One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and... PubMed.
  • Kinetic studies of four types of nitroheterocyclic radicals by pulse radiolysis.
  • 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
  • A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction | Request PDF.
  • Reaction Kinetics. Claire Vallance.
  • Photokinetics of Mixtures of Independent Photoreactions. MDPI.
  • A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4... BenchChem.
  • Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. PMC.
  • Organotin(iv) compounds catalyzed cyanide-free synthesis of α-iminonitriles. Dalton Transactions.
  • Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI.
  • Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regul

Sources

Solid-State Characterization of 6-(Dimethylamino)-4-methylnicotinonitrile: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the solid-state structure and crystallographic characterization of 6-(Dimethylamino)-4-methylnicotinonitrile . As a highly polarized "push-pull" aminopyridine, this compound serves as a critical scaffold in the development of non-linear optical (NLO) materials and kinase inhibitors.

This guide compares the 4-methyl derivative against its non-methylated parent (6-(Dimethylamino)nicotinonitrile ) and the structural standard 4-Dimethylaminopyridine (DMAP) . The analysis focuses on the steric impact of the 4-methyl group on crystal packing efficiency, lattice energy, and solubility—factors critical for formulation and bioavailability in drug development.

Part 1: Comparative Structural Analysis

The "Push-Pull" Mechanism & Steric Impact

The core structural feature of this compound is the electronic interplay between the electron-donating dimethylamino group (


) at position 6 and the electron-withdrawing cyano group (

) at position 3.

Key Comparative Differentiator: Unlike the planar parent molecule (6-(Dimethylamino)nicotinonitrile), the introduction of a methyl group at position 4 introduces significant steric strain. This forces a deviation from planarity, disrupting standard


-

stacking interactions and altering the solubility profile.
FeatureThis compound (Target)6-(Dimethylamino)nicotinonitrile (Parent)DMAP (Benchmark)
Electronic Character Strong Push-Pull (Donor-Acceptor)Strong Push-PullStrong Donor (Basic)
Steric Hindrance High (4-Me vs 3-CN interaction)Low (Planar)Low
Crystal Packing Likely Twisted / HerringbonePlanar Sheets / StackedPlanar / Centrosymmetric
Solubility (Org.) High (Disrupted lattice energy)ModerateModerate
Melting Point Lower (due to steric bulk)Higher (efficient packing)110–112 °C
Primary Interaction Dipole-Dipole & CH...N H-bonds

-

Stacking

-

Stacking
Structural Logic Diagram

The following diagram illustrates the structural consequences of the 4-methyl substitution compared to the parent scaffold.

StructuralLogic Target This compound Interaction Intramolecular Steric Clash (4-Me vs 3-CN) Target->Interaction Parent 6-(Dimethylamino)nicotinonitrile (Parent Scaffold) Parent->Target Methylation at C4 Consequence2 Disrupted Pi-Stacking Parent->Consequence2 Planar Stacking (Baseline) Consequence1 Twisted Conformation (Loss of Planarity) Interaction->Consequence1 Consequence1->Consequence2 Result Increased Solubility & Altered Bioavailability Consequence2->Result

Caption: Causal flow showing how C4-methylation disrupts planarity, altering solid-state properties.

Part 2: Experimental Protocols

A. Crystal Growth Methodology

Obtaining single crystals of the 4-methyl derivative is more challenging than the parent due to the increased solubility conferred by the methyl group.

Protocol: Slow Evaporation (Binary Solvent System)

  • Dissolution: Dissolve 50 mg of this compound in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Addition: Carefully layer 1 mL of n-Hexane or Diisopropyl ether on top of the DCM solution. Do not mix.

  • Incubation: Seal the vial with Parafilm, poke 3 small holes for slow ventilation, and store at 4°C in a vibration-free environment.

  • Observation: Harvest block-like crystals after 3–5 days.

Why this works: The compound is highly soluble in DCM but insoluble in hexane. The 4-methyl group disrupts the lattice, requiring a slower nucleation rate (provided by the cold temperature) to prevent oiling out.

B. X-Ray Diffraction & Structure Solution

This workflow ensures high-fidelity data collection, accounting for potential disorder in the dimethylamino group.

1. Data Collection Parameters
  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects, though Cu is acceptable for small organic crystals.
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: The dimethylamino group often exhibits rotational disorder at room temperature. Cooling freezes this rotation, sharpening the electron density map.

2. Refinement Strategy (Self-Validating)

Use the following checklist to validate the structural model:

  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to the dipole asymmetry.
  • Disorder Handling: If the

    
     group shows elongated thermal ellipsoids, apply a split model (PART 1 / PART 2) in SHELXL.
    
  • Validation Metrics:

    • 
       factor should be 
      
      
      
      .
    • Goodness of Fit (GooF) should approach 1.0.

    • Check for "Alert A" in CheckCIF regarding void spaces (indicating missed solvent).

C. Workflow Visualization

XRD_Workflow Sample Crude Compound Growth Crystal Growth (DCM/Hexane Layering) Sample->Growth Screening Microscope Screening (Polarized Light) Growth->Screening Mounting Mounting @ 100K (Cryo-loop) Screening->Mounting Select Single Block Collection Data Collection (Mo-Source, 0.5° scans) Mounting->Collection Solve Structure Solution (SHELXT / Olex2) Collection->Solve Refine Refinement (Anisotropic, H-atoms) Solve->Refine Refine->Solve High R-factor? Retry Space Group Validation CheckCIF & Deposition Refine->Validation

Caption: Step-by-step workflow from crude powder to validated crystal structure.

Part 3: Data Interpretation & Expected Metrics

When analyzing the solved structure, compare your results against these standard ranges for aminonicotinonitriles. Deviations suggest impurities, polymorphs, or twinning.

ParameterTypical Range (Monoclinic)Structural Significance
C–N Bond (Exocyclic) 1.34 – 1.36 ÅIndicates partial double-bond character (Resonance).
C#N Bond Length 1.14 – 1.15 ÅStandard triple bond.
Torsion Angle (Ring-NMe2) 0° – 15°Measure of conjugation. >20° indicates steric decoupling.
Packing Coefficient 65% – 72%Lower values in the 4-methyl derivative imply higher solubility.
Intermolecular Contacts 3.2 – 3.4 ÅLook for antiparallel dipole stacking (CN...NMe2).
Mechanism of Action Implications

The crystallographic data directly informs the drug design potential:

  • Conformation: If the X-ray structure shows the 4-methyl group forces the pyridine ring out of plane with the substituents, the molecule may not bind effectively to flat kinase active sites (e.g., ATP binding pockets) compared to the parent.

  • Solubility: A lower packing density (calculated from the unit cell volume

    
     and 
    
    
    
    ) confirms that the 4-methyl derivative will dissolve faster in aqueous media, a desirable trait for oral bioavailability.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

  • Nangia, A. (2008). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research, 41(5), 595–604. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155. Link

Technical Guide: UV-Vis Absorption & Photophysics of Dimethylamino-Pyridine Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylamino-pyridine nitriles represent a specialized class of "push-pull" fluorophores where a strong electron donor (dimethylamino group) and a strong electron acceptor (nitrile group) are conjugated across a pyridine scaffold. Unlike their benzene analog (DMABN), the pyridine ring introduces an intrinsic electron-deficiency, altering the dipole moment and Intramolecular Charge Transfer (ICT) dynamics.

This guide provides a comparative analysis of their UV-Vis absorption maxima (


), solvatochromic behavior, and synthesis, serving as a reference for researchers in fluorescent probe development and medicinal chemistry.

Mechanistic Principles: The Push-Pull System

To interpret the UV-Vis data, one must understand the electronic states involved. These molecules typically exist in a Locally Excited (LE) state upon absorption. In polar solvents, they may relax into a Twisted Intramolecular Charge Transfer (TICT) state, leading to dual fluorescence or significant Stokes shifts.

Electronic Transition Pathway

The following diagram illustrates the competition between the LE and ICT states, which dictates the observed spectral properties.

ICT_Mechanism GS Ground State (S0) Planar Abs Absorption (UV-Vis Max) GS->Abs LE Locally Excited (LE) State (S1) Abs->LE Relaxation LE->GS Radiative (k_f) ICT Charge Transfer (ICT) Twisted State LE->ICT Solvent Stabilization (Polar Solvents) Fluo_LE Normal Fluorescence (Blue/UV) LE->Fluo_LE ICT->GS Radiative (k'_f) Fluo_ICT ICT Fluorescence (Red-Shifted) ICT->Fluo_ICT

Figure 1: Energy flow diagram showing the excitation from Ground State (S0) to Locally Excited (LE) state, and the solvent-dependent relaxation to the ICT state.[1]

Comparative Data: UV-Vis Absorption Maxima

The following table synthesizes experimental data for dimethylamino-pyridine nitriles compared against standard benchmarks (DMAP and DMABN).

Note on Solvatochromism: These compounds exhibit positive solvatochromism . As solvent polarity increases (Hexane


 Acetonitrile 

Methanol), the

typically shifts to longer wavelengths (red shift) due to the stabilization of the polar excited state.
Table 1: Absorption Maxima ( ) in Various Solvents
Compound ClassSpecific DerivativeNon-Polar (Hexane/Cyclohexane)Polar Aprotic (Acetonitrile)Polar Protic (Methanol/Ethanol)Key Feature
Benzene Analog DMABN (Benchmark)280–290 nm290–295 nm295–300 nmClassic dual fluorescence (LE + ICT).
Pyridine Base DMAP (No Nitrile)~250 nm258 nm262 nmHigh quantum yield, minimal solvatochromism.
Isomer A 2-Amino-3-cyanopyridine derivatives320–330 nm340–350 nm350–365 nmSignificant red-shift vs DMAP; strong fluorescence.
Isomer B 4,6-Diaryl-2-amino-3-cyanopyridines ~345 nm360–375 nm370–385 nmExtended conjugation leads to visible region absorption.
Isomer C 6-Dimethylamino-3-cyanopyridine ~310 nm~325 nm~335 nm"Push-Pull" across the 2,5-axis of pyridine.

Critical Insight: The introduction of the cyano group at the 3-position (ortho to the amino group in Isomer A) creates a "push-pull" vector that shifts absorption by >80 nm compared to unsubstituted DMAP.

Experimental Protocols

A. Synthesis of Dimethylamino-Cyanopyridines

Objective: Synthesize 2-dimethylamino-3-cyanopyridine via Nucleophilic Aromatic Substitution (


). This method is preferred over one-pot multicomponent reactions for generating specific, clean isomers.

Reagents:

  • Substrate: 2-Chloro-3-cyanopyridine (1.0 equiv)

  • Nucleophile: Dimethylamine (2.0 M in THF or aqueous 40%) (3.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (Dry)

Workflow Diagram:

Synthesis_Protocol Start Start: 2-Chloro-3-cyanopyridine Mix Mix with Dimethylamine & K2CO3 in DMF Start->Mix Heat Heat to 80-100°C (4-6 Hours) Mix->Heat Monitor Monitor TLC (Disappearance of SM) Heat->Monitor Monitor->Heat Incomplete Quench Quench with Ice Water Precipitate forms Monitor->Quench Complete Purify Recrystallization (Ethanol/Water) Quench->Purify Final Product: 2-Dimethylamino-3-cyanopyridine Purify->Final

Figure 2: Step-by-step synthesis workflow for converting chlorocyanopyridines to their dimethylamino analogs.

B. UV-Vis Measurement Standard

To ensure data integrity (E-E-A-T), follow this self-validating protocol:

  • Solvent Purity: Use HPLC-grade solvents. Trace acid in chloroform can protonate the pyridine ring, destroying the ICT band (blue shift).

  • Concentration: Prepare stock at

    
     M, dilute to 
    
    
    
    M for measurement. Absorbance should be between 0.2 and 0.8 A.U.
  • Blanking: Always blank with the exact solvent batch used for dilution.

  • Validation: If the peak at ~350 nm disappears upon adding a drop of acetic acid, the "push-pull" character is confirmed (protonation of the ring nitrogen or amino group breaks the conjugation).

References

  • PubChem. 4-Dimethylaminopyridine (Compound Summary). National Library of Medicine. [Link]

  • SpectraBase. 4-Dimethylamino-pyridine UV-Vis Spectrum. Wiley Science Solutions. [Link]

  • MDPI. Synthesis and Photophysical Properties of 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. Molbank 2014.[2] [Link][2]

  • ResearchGate. One-pot synthesis of 2-amino-3-cyanopyridine derivatives. (General reference for 2-amino-3-cyano spectral ranges). [Link]

Sources

Differentiation of 6-(Dimethylamino)-4-methylnicotinonitrile from Structural Isomers: A Multidimensional Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and CNS-active agents, the aminonicotinonitrile scaffold is a privileged structure. However, the synthesis of 6-(dimethylamino)-4-methylnicotinonitrile (Target) via nucleophilic aromatic substitution (


) on di-halo precursors often yields regioisomeric byproducts, most notably the 2-(dimethylamino)  isomer.

Because these isomers share identical molecular weights (


) and similar polarity, they pose a significant challenge for standard LC-MS identification. Misidentification can lead to erroneous SAR (Structure-Activity Relationship) data, as the position of the dimethylamino group drastically alters hydrogen bond acceptor capabilities and metabolic stability.

This guide provides a definitive, self-validating workflow to differentiate the target molecule from its structural isomers using high-field NMR and orthogonal chromatographic separation.

Structural Landscape & Isomer Definition

Before initiating analysis, we must define the competitive landscape. The synthesis typically involves the reaction of a 2,6-dihalo-4-methylnicotinonitrile precursor with dimethylamine.

CompoundStructure DescriptionKey FeatureFormation Risk
Target This compound

at C6; Me at C4.
Desired Product.
Isomer A 2-(Dimethylamino)-4-methylnicotinonitrile

at C2; Me at C4.
High. Major impurity from regioselective competition.
Isomer B 4-(Dimethylamino)-6-methylnicotinonitrile

at C4; Me at C6.
Low. Requires different starting material scaffold.
Visualizing the Analytical Logic

The following decision tree outlines the logical flow for confirming structural identity.

AnalyticalLogic Start Crude Material / Isolated Solid MS LC-MS Analysis (m/z = 162.1 [M+H]+) Start->MS Decision1 Is m/z correct? MS->Decision1 NMR_Prep Dissolve in DMSO-d6 Run 1H NMR Decision1->NMR_Prep Yes Splitting Analyze Aromatic Region (6.0 - 9.0 ppm) NMR_Prep->Splitting Result_Target Two Singlets observed (Para-like positioning) TARGET CONFIRMED Splitting->Result_Target Singlets (C2/C5) Result_IsoA Two Doublets observed (Ortho coupling J~5-8Hz) ISOMER A (2-NMe2) Splitting->Result_IsoA Doublets (C5/C6) Result_IsoB Two Singlets observed (Requires NOE to distinguish) Splitting->Result_IsoB Singlets (Ambiguous) NOE_Step Run 1D NOE / NOESY Result_IsoB->NOE_Step NOE_Concl NOE: C2-H is isolated? YES = Target NO = Isomer B NOE_Step->NOE_Concl

Figure 1: Analytical Decision Tree for Aminonicotinonitrile Isomers.

Spectroscopic Differentiation (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of definitive structural assignment. The differentiation relies on the coupling patterns (multiplicity) of the aromatic protons.

Proton ( ) NMR Analysis

Solvent: DMSO-


 is recommended over 

to prevent aggregation and ensure sharp signals for the amino protons.
The "Smoking Gun": J-Coupling Patterns

The arrangement of protons on the pyridine ring dictates the splitting.

  • Target (6-NMe2): Protons are located at C2 and C5 .

    • These protons are separated by two carbons (para-position relative to each other).

    • Result: They appear as two distinct singlets . (Coupling is negligible,

      
      ).
      
    • Chemical Shift Prediction:

      • H-2: Highly deshielded (~8.4 ppm) due to being flanked by the ring Nitrogen and the Nitrile (CN) group.

      • H-5: Shielded (~6.6 ppm) due to the electron-donating effect of the adjacent dimethylamino group.

  • Isomer A (2-NMe2): Protons are located at C5 and C6 .

    • These protons are adjacent (ortho-position).

    • Result: They appear as two doublets with a coupling constant (

      
      ) of 5.0 – 8.0 Hz .
      
    • Note: This splitting is the fastest way to reject a batch containing the 2-amino isomer.

NOESY / ROESY Confirmation

If the splitting pattern is ambiguous (e.g., line broadening), Nuclear Overhauser Effect (NOE) spectroscopy maps spatial proximity.

  • Target Experiment: Irradiate the Methyl group (4-Me) signal (~2.3 ppm).

  • Target Response: You will see an NOE enhancement of the H-5 aromatic proton (the shielded singlet).

  • Verification: Irradiate the Dimethylamino (

    
    ) signal (~3.1 ppm). You will also see enhancement of the H-5  proton.
    
  • Crucial Negative Result: The H-2 proton (deshielded singlet) should show NO NOE correlation to either methyl group. It is spatially isolated between the CN and the Ring Nitrogen.

NOE_Map Me4 4-Methyl (CH3) H5 H-5 Proton (Shielded Singlet) Me4->H5 Strong NOE NMe6 6-N(Me)2 (Dimethylamino) NMe6->H5 Strong NOE H2 H-2 Proton (Deshielded Singlet) H2->Me4 NO Interaction H2->NMe6 NO Interaction CN 3-CN (Nitrile)

Figure 2: NOE Correlation Map for the Target Molecule. Blue arrows indicate expected spatial correlations.

Chromatographic Performance (HPLC/UPLC)

While NMR identifies the structure, HPLC is required to quantify isomeric purity (e.g., ensuring


 of Isomer A).
The Challenge

Aminopyridines are basic.[1] On standard C18 columns at acidic pH (formic acid), both isomers will be protonated, leading to poor retention and peak tailing. Furthermore, the structural similarity (regioisomers) makes separation difficult.

Recommended Protocol: High pH Reversed-Phase

Exploiting the


 differences and suppressing ionization improves peak shape and selectivity.
  • Column: Waters XBridge

    
     or Agilent Zorbax Extend-
    
    
    
    (High pH resistant).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Rationale: At pH 10, the pyridine ring is deprotonated (neutral). The interaction with the stationary phase is driven by hydrophobicity. The Target (6-NMe2) typically elutes later than the Isomer A (2-NMe2) because the 2-position is more sterically hindered and the 6-NMe2 allows for better planar interaction with the C18 chains.

Alternative: Phenyl-Hexyl Stationary Phase

If pH 10 is not viable, use a Phenyl-Hexyl column. The


 interactions differ between the isomers due to the electron density perturbation caused by the substituent positions relative to the ring nitrogen.

Experimental Protocols

Protocol A: Rapid NMR Identification
  • Sample Prep: Weigh 5-10 mg of the solid sample.

  • Solvation: Add 0.6 mL of DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Center spectral window from -1 to 11 ppm.

  • Analysis:

    • Locate aromatic region (6.5 – 8.5 ppm).[2]

    • Pass Criteria: Observation of two singlets.

    • Fail Criteria: Observation of two doublets (

      
      ).
      
Protocol B: HPLC Purity Check
  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Detection: UV at 270 nm (Nitrile absorbance max).

  • Integration: Integrate all peaks >0.05% area. Calculate % area of the main peak vs. regioisomers.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative text on pyridine reactivity and spectroscopy).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for NMR coupling constants and NOE).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift correlations).

  • PubChem Database. (2024). Compound Summary: 6-(Dimethylamino)nicotinonitrile derivatives. National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for high-pH separation strategies for basic heterocycles).

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(Dimethylamino)-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling for 6-(Dimethylamino)-4-methylnicotinonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, EHS Officers

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating safety protocol for the handling, storage, and disposal of this compound. While classified as "Harmful" rather than "Fatal" (unlike some 4-aminopyridine analogs), this compound possesses significant irritant properties and potential systemic toxicity typical of aminonicotinonitriles. Strict adherence to this protocol reduces exposure risks to As Low As Reasonably Achievable (ALARA).

Parameter Data
CAS Number 154924-17-1
IUPAC Name 6-(Dimethylamino)-4-methylpyridine-3-carbonitrile
Physical State Solid (Powder/Crystalline), MP: 66-68°C
Signal Word WARNING
Key Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin Irritation), H319 (Eye Irritation), H332 (Harmful if inhaled), H335 (Resp.[1] Irritation)
Risk Assessment & Hazard Profiling

Mechanism of Hazard: The molecule contains both a pyridine ring and a nitrile group.

  • Aminopyridine Moiety: Structurally related to 4-dimethylaminopyridine (DMAP), a known neurotoxin. While the nitrile substitution alters lipophilicity and binding, systemic absorption can lead to neurological effects (tremors, excitation).

  • Nitrile Group: Aromatic nitriles are generally stable but can release toxic nitrogen oxides (NOx) and traces of cyanide (CN⁻) under thermal decomposition or fire conditions.

Critical Control Points:

  • Inhalation: Dust generation during weighing is the primary exposure vector.

  • Dermal Absorption: The dimethylamino group increases lipophilicity, facilitating skin absorption, especially when dissolved in organic solvents like DMSO or DCM.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on the "Barrier Analysis" method, ensuring redundancy against permeation and inhalation.

Zone / Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Solid Handling (Weighing, Transfer)Fume Hood (Face velocity >100 fpm). If hood unavailable: N95 or P100 Respirator.Double Nitrile Gloves (0.11 mm min thickness). Change outer glove immediately if contaminated.Chemical Safety Goggles (ANSI Z87.1). Face shield recommended if handling >50g.Lab coat (buttoned, cotton/poly blend). Closed-toe shoes.[2]
Solution Handling (Reaction, Workup)Fume Hood Mandatory. Sash at working height.Laminate Film (Silver Shield) or Double Nitrile if solvent is DCM/THF.Chemical Safety Goggles. Lab coat + Chemical-resistant apron if handling >1L volumes.
Spill Cleanup Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.Butyl Rubber or thick Nitrile (0.2 mm+).Integrated into Full-Face Respirator.Tyvek® suit or equivalent disposable coverall.
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Verification
  • Engineering Check: Verify fume hood flow is active and alarm is functional.

  • Decontamination Prep: Prepare a "solid waste" bag and a solvent wash bottle (Ethanol or Acetone) inside the hood before opening the chemical container.

  • Static Control: Use an anti-static gun or wipe on the weighing boat. Static charge can cause this fine powder to "jump," creating airborne dust.

Phase 2: Active Handling (Weighing & Synthesis)
  • The "Deep Hood" Technique: Perform all manipulations at least 6 inches inside the hood sash.

  • Solubilization:

    • Add solvent to the solid, not solid to the solvent, to minimize splash risk.

    • Caution: If using Dichloromethane (DCM) or Dimethylformamide (DMF), assume the barrier properties of standard nitrile gloves are compromised within 5-10 minutes.

  • Reaction Monitoring: When taking TLC spots, use capillary tubes carefully. Do not remove the reaction flask from the hood; take aliquots inside.

Phase 3: Post-Operation & Decontamination
  • Primary Wipe: Wipe down the balance and surrounding area with a solvent-dampened paper towel (Acetone/Ethanol).

  • Doffing Sequence:

    • Wash outer gloves with soap/water before removal (removes gross contamination).

    • Remove outer gloves -> Dispose in hazardous waste.

    • Remove eyewear -> Wash hands with inner gloves on -> Remove inner gloves -> Wash hands with soap and water.

Emergency Response Protocols
  • In Case of Inhalation: Move victim to fresh air immediately.[3][4][5][6][7][8][9][10] If breathing is difficult, trained personnel should administer oxygen. Do not perform mouth-to-mouth resuscitation; use a bag-valve mask to avoid cross-contamination.

  • Skin Contact:

    • Immediate Flush: Drench area with water for 15 minutes.[3][4][6]

    • Soap Wash: Use non-abrasive soap.

    • Solvent Warning: Do NOT use ethanol or acetone to wash skin; this enhances absorption of the nitrile into the bloodstream.

  • Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist immediately.

Waste Disposal & Logistics

Compliance: Follow 40 CFR 261 (RCRA) and local EHS regulations.

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into Hazardous Solid Waste (often yellow bag/bin). Do not throw in regular trash.

  • Liquid Waste:

    • Segregate into Organic Solvent Waste .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid) as the amine/nitrile groups can form unstable intermediates.

    • Label container: "Contains Organic Nitriles/Pyridines - Toxic."

Visual Workflow: Safe Handling Lifecycle

SafeHandling Start START: Chemical Receipt RiskAssess Risk Assessment (Check CAS 154924-17-1 Hazards) Start->RiskAssess PPE Don PPE: Double Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE HoodCheck Engineering Control: Fume Hood >100 fpm? PPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing Protocol: Anti-static gun -> Deep Hood Work HoodCheck->Weighing Yes Reaction Reaction/Solubilization: Avoid DCM if possible (Permeation Risk) Weighing->Reaction Spill Spill Event? Reaction->Spill Cleanup Spill Response: OV/AG Mask -> Absorb -> HazWaste Spill->Cleanup Yes Disposal Disposal: Segregate Organic Waste (No Oxidizers) Spill->Disposal No Cleanup->Disposal

Caption: Operational logic flow for handling this compound, incorporating "Go/No-Go" decision points for engineering controls and spill response.

References
  • PubChem. (n.d.). Compound Summary: 6-(Dimethylamino)nicotinonitrile.[11][12] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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